molecular formula C9H14O7 B1280452 Allyl D-Glucuronate

Allyl D-Glucuronate

Katalognummer: B1280452
Molekulargewicht: 234.2 g/mol
InChI-Schlüssel: HYPHSXHTCHCXAT-YTWDBIDXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Allyl D-Glucuronate is a useful research compound. Its molecular formula is C9H14O7 and its molecular weight is 234.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Allyl D-Glucuronate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl D-Glucuronate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

prop-2-enyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O7/c1-2-3-15-9(14)7-5(11)4(10)6(12)8(13)16-7/h2,4-8,10-13H,1,3H2/t4-,5-,6+,7-,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPHSXHTCHCXAT-YTWDBIDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Allyl D-Glucuronate in Drug Metabolite Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of Allyl D-Glucuronate in the synthesis of drug metabolites, specifically focusing on the challenges of stabilizing labile acyl glucuronides.

Executive Summary

In drug development, the synthesis of Phase II metabolites—specifically glucuronides —is critical for toxicity testing, pharmacokinetic (PK) validation, and reference standard generation. While ether glucuronides (from phenols/alcohols) are relatively stable, acyl glucuronides (AGs) (from carboxylic acids) present a significant synthetic challenge due to their inherent instability. They are prone to hydrolysis and intramolecular acyl migration under standard basic or acidic deprotection conditions.

Allyl D-Glucuronate serves as a strategic "orthogonal" scaffold. Its allyl ester protection can be removed under neutral, palladium-catalyzed conditions , preserving the sensitive glycosidic linkage of acyl glucuronides. This guide outlines the mechanistic rationale and validated protocols for utilizing Allyl D-Glucuronate to synthesize high-purity drug metabolites.

Strategic Rationale: The "Allyl Advantage"

The primary failure mode in synthesizing acyl glucuronides using methyl or benzyl esters is the deprotection step. Saponification (LiOH/NaOH) or hydrogenolysis often degrades the target metabolite.

FeatureMethyl/Ethyl EsterBenzyl EsterAllyl Ester
Deprotection Condition Strong Base (pH > 10)Hydrogenation (

/Pd-C)
Pd(0) Catalysis (Neutral)
Risk to Acyl Glucuronide High: Hydrolysis & MigrationMedium: Reduction risksLow: Chemoselective
Orthogonality Poor (Affects acetyls)GoodExcellent

Mechanism of Action: The allyl group is removed via a


-allyl palladium complex intermediate. This reaction is driven by a scavenger nucleophile (e.g., morpholine) rather than pH extremes, leaving the sugar ring and the drug-sugar bond untouched.

Workflow 1: Synthesis of Acyl Glucuronides (Selective Acylation)

Target: Metabolites of carboxylic acid drugs (e.g., Ibuprofen, Diclofenac, Naproxen). Principle: The "Reverse" Strategy. Instead of activating the sugar, we activate the drug (COOH) and couple it to the free anomeric hydroxyl of Allyl D-Glucuronate.

Preparation of the Scaffold (Allyl D-Glucuronate)

If not purchased commercially, the monoester can be synthesized from D-glucurone (glucuronolactone).

  • Reagents: D-Glucuronolactone, Allyl alcohol, cat. Sodium Allyloxide.

  • Procedure: Ring opening of the lactone in allyl alcohol yields Allyl D-glucuronate.

  • Validation:

    
    H NMR must confirm the presence of the allyl vinyl protons (5.9 ppm) and the free anomeric proton (
    
    
    
    5.2 ppm).
Coupling Protocol (HATU Method)

This method relies on the Kinetic Anomeric Effect , where the anomeric hydroxyl (C1-OH) is significantly more nucleophilic/acidic than the secondary hydroxyls (C2-C4) under the reaction conditions.

Step-by-Step:

  • Activation: Dissolve the Drug-COOH (1.0 equiv) in dry DMF. Add HATU (1.1 equiv) and N-Methylmorpholine (NMM) (2.5 equiv). Stir for 10 min to form the active ester.

  • Coupling: Add Allyl D-Glucuronate (1.2 equiv) directly to the mixture.

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with weak acid (0.1 M HCl) and brine.

  • Purification: Flash chromatography (typically DCM/MeOH).

    • Note: The product is the Allyl-protected Acyl Glucuronide .

Deprotection (The Critical Step)
  • Dissolution: Dissolve the protected intermediate in dry THF or DCM.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Scavenger: Add Morpholine (10 equiv).

  • Monitoring: Stir at RT under Argon. Reaction is usually complete in <1 hour.

  • Isolation: The free acid precipitates or can be purified via SPE (Solid Phase Extraction) or Prep-HPLC. Avoid basic buffers.

Workflow 2: Synthesis of Ether Glucuronides (Koenigs-Knorr Type)

Target: Metabolites of phenolic or alcoholic drugs (e.g., Morphine, Propofol). Principle: Use of a fully protected activated donor.[1]

The Donor: Allyl (tri-O-acetyl)-D-glucuronate Bromide
  • Structure: The carboxylic acid is allyl-protected; hydroxyls are acetyl-protected; C1 is activated (Br or Imidate).

  • Synthesis: Acetylation of Allyl D-glucuronate followed by bromination (HBr/AcOH).

Coupling & Deprotection[6]
  • Coupling: Drug-OH + Donor + Ag

    
    CO
    
    
    
    (or BF
    
    
    OEt
    
    
    for imidates)
    
    
    Protected Conjugate.
  • Deacetylation: Hydrazine in MeOH or enzymatic hydrolysis (Lipase) to remove acetyls without touching the allyl ester.

  • Final Deprotection: Pd(PPh

    
    )
    
    
    
    / Morpholine method (as above) to remove the allyl group.[2][3][4]

Mechanistic Visualization

The Selective Acylation & Deprotection Pathway

The following diagram illustrates the "Reverse Strategy" for acyl glucuronides, highlighting the specific role of the allyl group.

G cluster_0 Key Advantage: Neutral Conditions Start Drug-COOH (Carboxylic Acid) Activation Activation (HATU/NMM) Start->Activation Scaffold Allyl D-Glucuronate (Free C1-OH) Scaffold->Activation Coupling Intermediate Allyl-Protected Acyl Glucuronide Activation->Intermediate Selective 1-beta-acylation Deprotection Pd(PPh3)4 + Morpholine Intermediate->Deprotection Deallylation Product Final Acyl Glucuronide (Free Acid) Deprotection->Product Yields Metabolite

Caption: Workflow for synthesizing labile acyl glucuronides using Allyl D-glucuronate and Pd-catalyzed deprotection.

Palladium Catalytic Cycle (Deallylation)

Understanding the deprotection mechanism ensures troubleshooting capability.

PdCycle Pd0 Pd(0) Species Complex Pi-Allyl Pd Complex (Cationic) Pd0->Complex Oxidative Addition to Allyl Ester NuAttack Nucleophilic Attack (Morpholine) Complex->NuAttack Allyl Scavenging Release Release of Glucuronide Carboxylate NuAttack->Release Regeneration Release->Pd0 Cycle Repeats

Caption: The catalytic cycle of allyl deprotection. The drug metabolite is released as the carboxylate anion.

Quality Control & Troubleshooting

Self-Validating NMR Checks
  • 
    -Selectivity:  The coupling of Allyl D-glucuronate via HATU typically yields the 
    
    
    
    -anomer.
    • Check: Look for the anomeric proton (H-1) doublet at

      
       5.5–5.8 ppm.
      
    • Criteria: The coupling constant (

      
      ) must be > 7.0 Hz  (indicating axial-axial coupling, i.e., 
      
      
      
      -configuration). A
      
      
      value of ~3-4 Hz indicates the incorrect
      
      
      -anomer.
  • Deprotection Completeness: Disappearance of the multiplet at

    
     5.9 ppm (allyl vinyl proton) confirms successful deprotection.
    
Acyl Migration Monitoring

Acyl glucuronides can rearrange to 2-, 3-, and 4-acyl isomers.

  • HPLC: Analyze the final product immediately. Isomers typically elute after the 1-

    
     parent peak.
    
  • Storage: Store lyophilized solids at -20°C. Avoid dissolving in MeOH/Water for extended periods without buffering to pH 4-5.

References

  • Perrie, J. A., et al. (2005). "Effective Synthesis of 1β-Acyl Glucuronides by Selective Acylation of Allyl Glucuronate." Organic Letters, 7(13), 2591–2594.

  • Stachulski, A. V., & Jenkins, G. N. (1998). "The Synthesis of O-Glucuronides." Natural Product Reports, 15, 173-186.

  • Guibé, F. (1998). "Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology." Tetrahedron, 54(13), 2967-3042.

  • Berry, N. G., et al. (2009). "Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis." Chemico-Biological Interactions, 179(1), 25-41.

  • Kauloor, S., et al. (2025). "Efficient Synthesis of 1β-O-Acyl Glucuronides via Selective Acylation of Allyl or Benzyl D-Glucuronate." ResearchGate.[5][1][4]

Sources

A Mechanistic and Methodological Guide to Acyl Glucuronide-Mediated Protein Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acyl glucuronides (AGs) are significant metabolites of carboxylic acid-containing drugs, formed during Phase II detoxification pathways.[1] While glucuronidation is typically a detoxification process that enhances water solubility and elimination, AGs represent a class of metabolites with inherent chemical reactivity.[1][2] This reactivity can lead to covalent binding with macromolecules, a process implicated in idiosyncratic drug toxicities.[3][4] This guide provides an in-depth exploration of the chemical mechanisms underpinning AG-mediated protein acylation. It details the pivotal role of intramolecular rearrangement (acyl migration) in generating reactive electrophilic species and outlines a robust, field-proven experimental workflow for characterizing these events in vitro. We will also clarify the role of synthetic precursors like Allyl D-glucuronate, which are instrumental in the laboratory synthesis of AGs for toxicological assessment.[5][6] This document is intended for drug development professionals, toxicologists, and researchers seeking to understand and mitigate the risks associated with these reactive metabolites.

The Significance of Acyl Glucuronides in Drug Development

Glucuronidation is the most prevalent Phase II metabolic reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to a xenobiotic.[7][8] This process drastically increases the hydrophilicity of the parent compound, facilitating its excretion.[2] For drugs bearing a carboxylic acid moiety, this conjugation results in the formation of a 1-β-O-acyl glucuronide, an ester linkage that is notably less stable than the ether linkages formed with phenolic or alcoholic drugs.[9][10]

The instability of this ester bond is the crux of the toxicological concern. AGs are not inert end-products; they are electrophilic metabolites capable of undergoing spontaneous, non-enzymatic reactions, including hydrolysis back to the parent drug, and more critically, intramolecular acyl migration.[11][12] This rearrangement leads to the formation of positional isomers that are even more reactive and can covalently modify proteins, a process known as acylation.[13][14] Such covalent modification can alter protein function or trigger an immune response, which is hypothesized to be a potential mechanism for certain adverse drug reactions.[9][15]

To study these phenomena, pure AGs are required. Chemical synthesis provides a reliable source. Allyl D-glucuronate serves as a key starting material, allowing for the efficient and selective acylation at the anomeric position to produce the desired 1-β-O-acyl glucuronide, which can then be deprotected under mild conditions for use in experimental systems.[5][6]

Core Mechanism: From Metabolite Formation to Protein Adduction

The covalent modification of proteins by AGs is not a direct reaction. It is a multi-step chemical cascade driven by the inherent instability of the 1-β-O-acyl ester linkage and the molecular architecture of the glucuronic acid moiety.

Intramolecular Acyl Migration: The Critical Bioactivation Step

Upon formation in the liver, the 1-β-O-acyl glucuronide is transported into circulation.[11] Under physiological conditions (pH ~7.4), the acyl group is susceptible to migration from the anomeric C1 position to the adjacent hydroxyl groups at the C2, C3, and C4 positions of the glucuronic acid ring.[10][14] This pH-dependent intramolecular transesterification results in a complex mixture of β-isomers.[16]

Anomerization and Ring-Opening: Generation of a Reactive Aldehyde

The positional isomers can undergo further rearrangement through anomerization, converting between α and β anomers. This process is believed to proceed through a transient open-ring intermediate which possesses a highly reactive aldehyde functional group.[16] This aldehyde is a potent electrophile capable of reacting with nucleophilic amine groups on proteins (e.g., the ε-amino group of lysine residues) to form a Schiff base, a key step in protein glycation.[11][15] Concurrently, the rearranged acyl glucuronide isomers themselves act as electrophilic acylating agents, transferring the acyl (drug) moiety to nucleophilic residues on proteins, such as lysine, cysteine, or histidine.[12][17]

The complete mechanistic pathway is illustrated below.

Acyl_Glucuronide_Mechanism cluster_0 Metabolic & Chemical Cascade cluster_1 Protein Interaction Metabolite 1-β-O-Acyl Glucuronide (Initial Metabolite) Isomers Positional Isomers (C2, C3, C4-O-Acyl) Metabolite->Isomers Acyl Migration (pH-dependent) Reactive_Intermediate Open-Ring Intermediate (Reactive Aldehyde) Isomers->Reactive_Intermediate Anomerization & Ring-Opening Adduct Covalently Modified Protein (Acylated/Glycated Adduct) Isomers->Adduct Transacylation (Nucleophilic Attack) Reactive_Intermediate->Adduct Protein Target Protein (e.g., Albumin) Experimental_Workflow cluster_synthesis Phase 1: Reagent Preparation cluster_incubation Phase 2: In Vitro Reaction cluster_analysis Phase 3: Analysis A Synthesize Acyl Glucuronide (from Allyl D-Glucuronate) B Purify & Characterize (HPLC, NMR, MS) A->B C Incubate AG with HSA (37°C, pH 7.4) B->C D Time-Course Sampling & Quenching C->D E Protein Precipitation & Tryptic Digest D->E F LC-MS/MS Analysis E->F G Data Analysis: Identify Modified Peptides F->G

Caption: Experimental workflow for assessing protein acylation by AGs.

Data Presentation and Interpretation

Quantitative data from the LC-MS/MS analysis can be summarized to compare the reactivity of different AGs or the time-course of adduction. The extent of modification can be estimated by comparing the peak areas of modified versus unmodified peptides.

Table 1: Hypothetical Time-Course of HSA Adduction by a Model Acyl Glucuronide

Time Point (hours)Concentration of Unreacted AG (µM)% HSA Adducted (Relative Quantification)Major Peptide Adduct Site
0100.00.0%N/A
185.21.5%Lys-199
271.53.2%Lys-199
452.16.8%Lys-199, Lys-525
828.912.5%Lys-199, Lys-525
245.321.7%Lys-199, Lys-525, Lys-414

This data provides a quantitative basis for ranking compounds based on their potential for protein acylation, a critical input for drug safety and risk assessment. [3]

Conclusion and Future Perspectives

The acylation of proteins by acyl glucuronides is a complex process initiated by intramolecular acyl migration. Understanding this mechanism is paramount for drug development professionals aiming to design safer medicines. While in vitro reactivity is a crucial indicator, it is essential to contextualize these findings with pharmacokinetic data; a highly reactive AG that is rapidly cleared from the body may pose a minimal toxicological risk. [13]The experimental workflow detailed herein provides a reliable system for identifying the intrinsic chemical liability of new chemical entities. Future research will continue to focus on developing more predictive in silico and in vitro models to refine our ability to forecast and mitigate the risks associated with these reactive metabolites.

References

  • Regan, S. L., & Maggs, J. L. (2010). Acyl glucuronides: the good, the bad and the ugly. British Journal of Clinical Pharmacology, 70(3), 392-407. [Link]

  • Zhong, M., et al. (2007). Efficient Synthesis of 1β-O-Acyl Glucuronides via Selective Acylation of Allyl or Benzyl D-Glucuronate. The Journal of Organic Chemistry, 72(20), 7499-7505. [Link]

  • Boelsterli, U. A., & Ramirez-Alcantara, V. (2011). Acyl glucuronide drug metabolites: toxicological and analytical implications. Current Drug Metabolism, 12(3), 267-280. [Link]

  • Tournel, G., et al. (2001). Hepatic disposition of electrophilic acyl glucuronide conjugates. Current Drug Metabolism, 2(3), 289-300. [Link]

  • Li, C., et al. (2005). Effective Synthesis of 1β-Acyl Glucuronides by Selective Acylation of Allyl Glucuronate. Organic Letters, 7(16), 3453-3456. [Link]

  • Luo, Y., & Pang, K. S. (2006). Predicting the Pharmacokinetics of Acyl Glucuronides and Their Parent Compounds in Disease States Using a Model Simulation Approach. Current Drug Metabolism, 7(2), 199-215. [Link]

  • Walker, G. S., et al. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical Research in Toxicology, 20(6), 876-886. [Link]

  • JoVE. (n.d.). Phase II Reactions: Glucuronidation. Journal of Visualized Experiments. [Link]

  • Iwamura, A., et al. (2017). Acyl Glucuronide Metabolites: Implications for Drug Safety Assessment. Drug Metabolism and Disposition, 45(10), 1089-1102. [Link]

  • Chen, J., et al. (2024). Strategies for the biological synthesis of D-glucuronic acid and its derivatives. Critical Reviews in Biotechnology, 44(2), 244-263. [Link]

  • Bailey, M. J., & Dickinson, R. G. (2003). Acyl glucuronide reactivity in perspective: biological consequences. Chemical Research in Toxicology, 16(1), 2-13. [Link]

  • American Chemical Society. (2019). D-Gluconic acid. ACS Molecule of the Week. [Link]

  • Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Pharmacokinetics, 22(4), 294-316. [Link]

  • Furlano, D. C., & Daneshtalab, N. (2023). Acyl glucuronides–mediators of drug-induced toxicities? Archives of Toxicology, 97(4), 981-1002. [Link]

  • Hypha Discovery. (n.d.). Acyl Glucuronides of Carboxylic acid-containing Drugs. [Link]

  • Wikipedia. (n.d.). Glucuronidation. [Link]

  • Wikipedia. (n.d.). Glucuronic acid. [Link]

  • PubChem. (n.d.). Allyl-D-glucuronate. National Center for Biotechnology Information. [Link]

  • Stogniew, M., et al. (1982). Electrophilic reactions of acyl-linked glucuronides. Formation of clofibrate mercapturate in humans. Drug Metabolism and Disposition, 10(6), 609-613. [Link]

  • Nie, Z., et al. (2016). Bioanalytical approaches for the detection of protein acetylation-related enzymes. Analytical and Bioanalytical Chemistry, 408(12), 3075-3090. [Link]

  • Iwamura, A., et al. (2018). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism and Disposition, 46(6), 879-891. [Link]

  • D'Alonzo, D., et al. (2016). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 21(2), 184. [Link]

  • Xia, Y., & Kenttämaa, H. I. (2013). Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(10), 1613-1620. [Link]

  • Basit, A., et al. (2018). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Reviews, 50(2), 128-151. [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

  • Li, S., et al. (2023). d-Glucuronate and d-Glucuronate Glycal Acceptors for the Scalable Synthesis of d-GlcN-α-1,4-d-GlcA Disaccharides and Modular Assembly of Heparan Sulfate. The Journal of Organic Chemistry, 88(15), 10519-10531. [Link]

  • Malebari, A. M., et al. (2020). Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry, 18(4), 620-629. [Link]

  • Iwamura, A., et al. (2014). Structure−Activity Relationships for Degradation Reaction of 1-β-O-Acyl Glucuronides: Kinetic Description and Prediction of Intrinsic Electrophilic Reactivity under Physiological Conditions. Chemical Research in Toxicology, 27(6), 1054-1065. [Link]

  • Czagalszewski, F. A. (1937). Reactions of D-Glucuronic Acid and Its Derivatives. Loyola eCommons. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2024). Role of Glucuronidation in Drug Detoxification and Elimination. [Link]

  • Carl ROTH. (n.d.). Allyl D-glucuronate, 100 mg. [Link]

  • Obach, R. S., et al. (2015). Application of 1D and 2D H-NMR in the Structural Elucidation of a N-Glucuronidated Metabolite and Oxidized Metabolites Generated in Early Drug Discovery. Current Pharmaceutical Analysis, 11(2), 124-132. [Link]

  • Nicholls, A. W., et al. (1997). Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide. Analytical Chemistry, 69(10), 1801-1807. [Link]

  • Creative Diagnostics. (n.d.). Protein Acylation. [Link]

  • D'Alonzo, D., et al. (2016). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 21(2), 184. [Link]

  • Christensen, D. G., et al. (2019). Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes. mBio, 10(2), e02708-18. [Link]

  • Organic Chemistry Portal. (n.d.). Allylboronic acid or boronate synthesis. [Link]

  • Miners, J. O., & Mackenzie, P. I. (1991). Drug glucuronidation in humans. Pharmacology & Therapeutics, 51(3), 347-370. [Link]

  • Mehltretter, C. L. (1950). U.S. Patent No. 2,520,255. Washington, DC: U.S.
  • De Ruyck, K., et al. (2020). Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. Toxins, 12(11), 720. [Link]

Sources

The Strategic Application of Allyl D-Glucuronate in Targeted Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allyl D-Glucuronate has emerged as a critical building block in the design of sophisticated prodrug systems, particularly for targeted cancer therapy. Its unique chemical structure allows for the stable conjugation of therapeutic agents, which can then be selectively released at the site of action through enzymatic cleavage. This guide provides an in-depth exploration of the synthesis, mechanisms, and applications of Allyl D-Glucuronate-based prodrugs, offering a comprehensive resource for researchers in the field of drug development. We will delve into detailed experimental protocols, quantitative efficacy data, and the underlying scientific principles that govern the success of this innovative drug delivery platform.

Introduction: The Rationale for Glucuronide Prodrugs

The therapeutic window of many potent drugs, especially in oncology, is often limited by systemic toxicity. Prodrugs, which are inactive derivatives of a drug that are converted to the active form in vivo, represent a powerful strategy to overcome this limitation. Glucuronide prodrugs, in particular, leverage a key physiological difference between healthy and diseased tissues. They are designed to be activated by the enzyme β-glucuronidase, which is found in high concentrations in certain pathological environments, such as the necrotic regions of solid tumors and within lysosomes.[1][2] This targeted activation minimizes off-target effects and enhances the therapeutic index of the parent drug.

Allyl D-Glucuronate serves as a versatile precursor in the synthesis of these prodrugs. The allyl group provides a stable protecting group for the carboxylic acid functionality of the glucuronic acid moiety during the coupling of the drug molecule. This allyl protection can be selectively and mildly removed in the final step of the synthesis, preserving the integrity of the often-complex drug molecule.[3]

Synthesis of Allyl D-Glucuronate-Based Prodrugs: A Step-by-Step Approach

The synthesis of a glucuronide prodrug using Allyl D-Glucuronate typically involves a multi-step process, beginning with the preparation of a suitably protected glucuronic acid donor, followed by coupling to the drug of interest, and concluding with deprotection.

Preparation of the Activated Glucuronide Donor

A common starting material for the synthesis of Allyl D-Glucuronate prodrugs is a protected form of D-glucuronic acid, such as methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate.[4] This can be converted to the key intermediate, a glucuronyl donor like methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranuronate.[5][6] The allyl group is typically introduced to protect the carboxylic acid at a later stage.

Alternatively, a practical synthesis of a fully protected allyl glucuronate derivative, allyl 2,3,4-tri-(O-allyloxycarbonyl)-D-glucuronate, has been described, which can then be directly coupled with a wide range of carboxylic acids.[3]

Drug Conjugation via HATU-Mediated Esterification

A highly efficient method for coupling the drug to the glucuronic acid moiety is through HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)-mediated acylation.[7] This reaction is typically carried out in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Dissolution: Dissolve the carboxylic acid-containing drug (1.0 eq) and the protected Allyl D-Glucuronate (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Coupling Agents: Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

Purification of the resulting prodrug is crucial to remove unreacted starting materials and coupling reagents. This is typically achieved using chromatographic techniques.

  • Flash Chromatography: Initial purification can be performed using flash column chromatography on silica gel.[8]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity, preparative reverse-phase HPLC is often employed.[9][10]

Characterization of the purified prodrug is essential to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the conjugate.[11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the prodrug. Characteristic fragment ions in MS/MS analysis, such as m/z 175 and 113, can indicate the presence of the glucuronide moiety.[13]

Deprotection of the Allyl Group

The final step in the synthesis is the removal of the allyl protecting group to yield the free carboxylic acid of the glucuronide prodrug. This is commonly achieved through palladium-catalyzed cleavage.

  • Reaction Setup: Dissolve the allyl-protected prodrug in an appropriate solvent (e.g., DCM or THF) under an inert atmosphere.

  • Catalyst and Scavenger: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), and a scavenger for the allyl group, such as morpholine or 1,3-dimethylbarbituric acid.[7]

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Purification: Upon completion, purify the final prodrug, typically by preparative HPLC.

Synthesis_Workflow cluster_synthesis Prodrug Synthesis Start Protected Allyl D-Glucuronate + Drug Coupling HATU-Mediated Acylation Start->Coupling Purification1 Flash Chromatography Coupling->Purification1 Crude Product Purification2 Preparative HPLC Purification1->Purification2 Partially Purified Deprotection Allyl Deprotection Purification2->Deprotection Pure Intermediate Final_Purification Preparative HPLC Deprotection->Final_Purification Characterization NMR, MS Analysis Final_Purification->Characterization Final_Prodrug Pure Allyl D-Glucuronate Prodrug Characterization->Final_Prodrug

Figure 1. General workflow for the synthesis and purification of an Allyl D-Glucuronate prodrug.

Mechanism of Action: Enzymatic Activation and Drug Release

The therapeutic efficacy of Allyl D-Glucuronate prodrugs hinges on their selective activation by β-glucuronidase at the target site.

The Role of β-Glucuronidase

β-glucuronidase is a lysosomal enzyme that is also found at elevated levels in the extracellular environment of some tumors.[1] This differential expression provides a basis for targeted drug delivery. The hydrophilic nature of the glucuronide moiety generally prevents the prodrug from passively crossing cell membranes, rendering it relatively non-toxic until it encounters β-glucuronidase.[2]

The Cleavage Cascade

Upon encountering β-glucuronidase, the glycosidic bond of the glucuronide prodrug is hydrolyzed. This initiates a cascade that leads to the release of the active drug. In many designs, a self-immolative linker is incorporated between the glucuronic acid and the drug. Once the glucuronic acid is cleaved, the linker becomes unstable and spontaneously decomposes, releasing the unmodified drug.

Cleavage_Mechanism Prodrug Glucuronide-Linker-Drug (Inactive) Cleavage Hydrolysis of Glycosidic Bond Prodrug->Cleavage Enzyme β-Glucuronidase (Tumor Microenvironment) Enzyme->Cleavage Unstable_Intermediate Unstable Linker-Drug Intermediate Cleavage->Unstable_Intermediate Release Self-Immolation of Linker Unstable_Intermediate->Release Active_Drug Active Drug (Cytotoxic) Release->Active_Drug Byproducts Glucuronic Acid + Linker Fragments Release->Byproducts

Figure 2. Mechanism of drug release from a glucuronide prodrug via β-glucuronidase cleavage.

Applications in Targeted Cancer Therapy

The Allyl D-Glucuronate prodrug strategy has been successfully applied to a variety of anticancer agents, most notably doxorubicin.

Doxorubicin-Glucuronide Prodrugs

Doxorubicin is a highly effective anthracycline antibiotic used in the treatment of a wide range of cancers. However, its clinical use is limited by severe cardiotoxicity. Glucuronide prodrugs of doxorubicin have been developed to mitigate this toxicity.

Mechanism of Action of Doxorubicin: Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and apoptosis. It also generates reactive oxygen species (ROS), further contributing to cellular damage.[14][15][16][17]

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ROS_Generation->DNA_Damage ROS_Generation->Apoptosis

Figure 3. Simplified signaling pathway of doxorubicin's mechanism of action.

Efficacy of Doxorubicin-Glucuronide Prodrugs: Studies have shown that doxorubicin-glucuronide prodrugs are significantly less toxic than the parent drug. For instance, one study found a doxorubicin-glucuronide prodrug to be 12 times less toxic than doxorubicin in a human ovarian cancer cell line.[7] The IC50 values of doxorubicin in sensitive MCF-7 breast cancer cells are in the nanomolar to low micromolar range, while doxorubicin-resistant MCF-7 cells can have IC50 values that are significantly higher.[18][19][20][21][22] The corresponding glucuronide prodrugs typically exhibit much higher IC50 values in the absence of β-glucuronidase.

Cell LineDrugIC50 (µM)Reference
MCF-7 (sensitive)Doxorubicin1.1 - 1.65[18][20]
MCF-7/Dox (resistant)Doxorubicin128.5[18]
Ovarian Cancer Cell LineDoxorubicin-[7]
Ovarian Cancer Cell LineDoxorubicin-Glucuronide12x higher than Dox[7]

In Vivo Efficacy: In xenograft mouse models of human ovarian cancer, a doxorubicin-glucuronide prodrug demonstrated superior antitumor efficacy compared to doxorubicin alone. Treatment with the prodrug at a high dose resulted in 87% tumor growth inhibition, compared to 67% for doxorubicin at its maximum tolerated dose.[7] When combined with an antibody-β-glucuronidase conjugate for targeted enzyme delivery, the tumor growth inhibition reached 98%.[7]

Applications with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The prodrug approach using glucuronidation is also being explored to reduce the gastrointestinal toxicity associated with chronic use of NSAIDs. By masking the carboxylic acid group responsible for gastric irritation, glucuronide prodrugs of NSAIDs like ibuprofen can be designed to pass through the stomach intact and release the active drug in the lower gastrointestinal tract or at sites of inflammation.[12][23]

Studies on ibuprofen-glucoside prodrugs, a similar concept, have shown a significant improvement in anti-inflammatory activity with a marked reduction in gastrointestinal ulcers compared to the parent drug.[24] The synthesis of an ibuprofen-β-D-glucopyranoside has been reported, demonstrating improved pharmacological properties.[24] While specific examples using the allyl ester protection for NSAID-glucuronide synthesis are less documented in the readily available literature, the principles of synthesis and activation remain the same.

In Vitro Evaluation: Assessing Drug Release and Cytotoxicity

A critical step in the development of Allyl D-Glucuronate prodrugs is the in vitro evaluation of their stability, enzymatic activation, and cytotoxicity.

Enzymatic Cleavage Assay

This assay quantifies the rate and extent of drug release from the prodrug in the presence of β-glucuronidase.

  • Preparation of Solutions: Prepare a stock solution of the glucuronide prodrug in a suitable solvent (e.g., DMSO). Prepare a solution of β-glucuronidase (from sources like E. coli or bovine liver) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[25]

  • Reaction Incubation: In a microcentrifuge tube or 96-well plate, combine the prodrug solution with the β-glucuronidase solution. A typical reaction might contain 10 µL of the prodrug stock and 40 µL of the enzyme solution.[25] Incubate the mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: At each time point, stop the reaction by adding a quenching solution, such as a stop reagent or by precipitating the protein with a solvent like acetonitrile.[25]

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the amount of released parent drug.[26][27][28]

  • Data Analysis: Plot the concentration of the released drug against time to determine the kinetics of drug release.

Cytotoxicity Assay

The cytotoxicity of the prodrug, both in the presence and absence of β-glucuronidase, is compared to that of the parent drug using cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the parent drug, the prodrug alone, and the prodrug in combination with β-glucuronidase.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.[29]

  • Data Analysis: Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for each treatment condition.

In_Vitro_Evaluation cluster_evaluation In Vitro Evaluation Workflow Start Purified Prodrug Cleavage_Assay Enzymatic Cleavage Assay (β-Glucuronidase) Start->Cleavage_Assay Cytotoxicity_Assay Cell Viability Assay (Cancer Cell Lines) Start->Cytotoxicity_Assay LCMS_Analysis LC-MS/MS Quantification of Released Drug Cleavage_Assay->LCMS_Analysis Data_Analysis Data Analysis and Comparison LCMS_Analysis->Data_Analysis IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination IC50_Determination->Data_Analysis Conclusion Assessment of Prodrug Efficacy and Selectivity Data_Analysis->Conclusion

Sources

Understanding glucuronidation pathways of xenobiotics

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Deep Dive: Xenobiotic Glucuronidation Pathways Subtitle: A Mechanistic and Experimental Guide for Drug Metabolism Scientists

Executive Summary: The Phase II Powerhouse

Glucuronidation is the dominant Phase II metabolic pathway for xenobiotics in humans, accounting for the clearance of approximately 35% of all metabolized drugs. Unlike the oxidative versatility of Cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs) perform a synthetic conjugation reaction: the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a nucleophilic functional group (hydroxyl, carboxyl, amine, thiol, or carbon).

For the drug developer, UGTs present unique challenges:

  • Latency: The active site is luminal, requiring specific assay conditions to avoid false negatives.

  • Polymorphism: UGT1A1 and UGT2B7 variants can drastically alter therapeutic windows (e.g., Irinotecan toxicity).

  • Reactivity: Acyl glucuronides (AGs) can covalently bind to proteins, driving idiosyncratic toxicity.

This guide moves beyond basic textbook definitions to provide a rigorous operational framework for characterizing glucuronidation in a drug discovery setting.

Mechanistic Architecture

The Reaction Topology

The UGT enzymes are membrane-bound proteins located in the endoplasmic reticulum (ER).[1][2] A critical distinction from CYPs is their topology: the catalytic domain faces the luminal side of the ER.[1]

  • The Barrier: UDPGA (the cofactor) is synthesized in the cytosol. It must be transported into the ER lumen via the UDP-N-acetylglucosamine transporter.

  • The Mechanism: The reaction is a bimolecular nucleophilic substitution (

    
    -like). The nucleophile (drug substrate) attacks the 
    
    
    
    carbon of the glucuronic acid, resulting in an inversion of configuration from
    
    
    (in UDPGA) to
    
    
    (in the glucuronide conjugate).
  • Catalytic Dyad: A conserved Histidine-Aspartate pair acts as a general base to deprotonate the substrate, facilitating the attack.

Visual: The Glucuronidation Reaction Logic

GlucuronidationMechanism Substrate Substrate (R-OH, R-COOH, R-NH2) Transporter ER Membrane Transport (Latency Factor) Substrate->Transporter Entry to ER Lumen UDPGA Cofactor: UDPGA (Cytosolic origin) UDPGA->Transporter Entry to ER Lumen UGT_Enzyme UGT Enzyme (Luminal Active Site) Transporter->UGT_Enzyme Intermediate Transition State (His/Asp Catalytic Dyad) UGT_Enzyme->Intermediate Catalysis Product β-D-Glucuronide (Inverted Configuration) Intermediate->Product SN2 Attack UDP UDP (Leaving Group) Intermediate->UDP

Figure 1: The topological constraint of UGT enzymes requires substrate and cofactor transport across the ER membrane, a phenomenon known as "latency."[1]

The UGT Arsenal: Key Isoforms in Drug Development

Human UGTs are divided into two families: UGT1 and UGT2.[3] The UGT1 locus uses exon sharing (variable exon 1s spliced to common exons 2-5), while UGT2 genes are individual entities on chromosome 4.

Table 1: Critical UGT Isoforms, Substrates, and Inhibitors

IsoformPrimary TissueKey Substrates (Probes)Diagnostic InhibitorsClinical Relevance
UGT1A1 Liver, IntestineBilirubin, Estradiol, SN-38 Atazanavir, IndinavirGilbert's Syndrome; Irinotecan toxicity.
UGT1A4 LiverTrifluoperazine , Lamotrigine, NicotineHecogeninCatalyzes N-glucuronidation (amines).
UGT1A9 Liver, KidneyPropofol , Mycophenolic AcidNiflumic AcidHigh renal expression; complex kinetics.
UGT2B7 Liver, Kidney, BrainZidovudine (AZT) , Morphine, NaproxenFluconazole, GemfibrozilMetabolizes carboxylic acids (AG formation).
UGT2B15 LiverS-Oxazepam --Polymorphic (*2 allele reduces clearance).
UGT2B17 Liver, ProstateTestosterone--Deletion polymorphism (0/0 genotype) common in Asians.

Experimental Protocol: The "Alamethicin Optimization"

To accurately measure intrinsic clearance (


) in vitro using Human Liver Microsomes (HLM), you must overcome latency. If the ER membrane remains intact, UDPGA cannot freely access the enzyme, leading to a massive underestimation of activity.

The Solution: Alamethicin , a pore-forming peptide antibiotic derived from Trichoderma viride. It creates channels in the membrane allowing free passage of UDPGA without denaturing the UGT protein (unlike detergents such as CHAPS or Triton X-100).

Protocol: Optimized Microsomal UGT Incubation

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.4) or Potassium Phosphate.[2]

  • MgCl2: 5-10 mM (Essential obligate cofactor for UGTs).

  • Alamethicin: 50 µg/mg protein (ratio based) or 10-25 µg/mL (concentration based).

  • UDPGA: 2-5 mM (Saturating concentration).

  • BSA (Optional): 2% w/v fatty-acid free (Crucial for UGT1A9/2B7 substrates like propofol/AZT to sequester inhibitory long-chain fatty acids released during incubation).

Workflow:

  • Activation (Critical Step):

    • Thaw HLMs on ice.[4]

    • Mix HLMs with buffer and Alamethicin .

    • Incubate on ice for 15 minutes. This allows pores to form before the reaction starts.

  • Pre-Incubation:

    • Add substrate (Drug) and MgCl2.[4][5][6][7]

    • Warm to 37°C for 5 minutes.

  • Initiation:

    • Add UDPGA to start the reaction.

  • Termination:

    • Add ice-cold Acetonitrile (ACN) or Methanol (containing internal standard) at specific time points.

    • Centrifuge (3000g, 10 min) to pellet protein.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

Visual: Experimental Workflow Logic

UGTWorkflow Step1 1. Activation HLM + Alamethicin (15 min on ICE) Step2 2. Pre-Incubation Add Substrate + MgCl2 (5 min @ 37°C) Step1->Step2 Pore Formation Step3 3. Initiation Add UDPGA (2-5 mM) Step2->Step3 Temp Equilibration Step4 4. Termination Add Cold ACN/MeOH (Precipitate Protein) Step3->Step4 Linear Phase (10-60 min) Step5 5. Analysis LC-MS/MS of Supernatant Step4->Step5 Centrifugation

Figure 2: Step-by-step workflow for microsomal UGT assays emphasizing the critical alamethicin activation step.

Toxicity Spotlight: The Acyl Glucuronide (AG) Hazard

While glucuronidation is generally a detoxification pathway, the conjugation of carboxylic acid drugs (e.g., NSAIDs like Diclofenac, Gemfibrozil) creates Acyl Glucuronides (AGs) . These are chemically reactive esters.[2]

The Mechanism of Toxicity:

  • Instability: AGs are unstable at physiological pH.

  • Acyl Migration: The drug moiety migrates from the

    
     position to 
    
    
    
    of the glucuronic acid ring.
  • Ring Opening: These isomers can ring-open to form reactive aldehydes.

  • Glycation: The aldehyde reacts with lysine residues on serum albumin or liver proteins (Schiff base formation), creating a neo-antigen.

  • Immune Response: The immune system attacks the "foreign" drug-protein adduct, leading to Idiosyncratic Drug-Induced Liver Injury (IDILI).

Risk Mitigation Strategy:

  • Assess AG half-life (

    
    ) in buffer (pH 7.4).[2]
    
  • 
     hours indicates high reactivity (High Risk).
    
  • 
     hours indicates stability (Low Risk).
    
Visual: Acyl Glucuronide Reactivity Pathway

AGReactivity Drug Carboxylic Acid Drug AG 1-O-β-Acyl Glucuronide (Unstable) Drug->AG UGT2B7/1A9 AG->Drug Hydrolysis (Null) Migration Acyl Migration (2,3,4-isomers) AG->Migration pH 7.4 Aldehyde Reactive Aldehyde (Open Ring) Migration->Aldehyde Adduct Covalent Protein Adduct (Immune Trigger) Aldehyde->Adduct + Lysine (Protein)

Figure 3: The pathway from carboxylic acid drugs to immune-mediated toxicity via reactive acyl glucuronide intermediates.

Data Interpretation & Kinetic Modeling

Atypical Kinetics: UGTs frequently display non-Michaelis-Menten kinetics.

  • Substrate Inhibition: Common with UGT1A1 (e.g., Estradiol).[7] The curve rises and then falls at high concentrations. Action: Use the substrate inhibition equation (

    
    ) rather than standard MM.
    
  • Autoactivation: Sigmoidal curves (Hill equation required).

IVIVE (In Vitro to In Vivo Extrapolation): Predicting clearance (


) from UGT data is notoriously prone to underprediction.
  • Scaling Factors:

    • Microsomal Protein per Gram Liver (MPPGL): Typically 45 mg/g.

    • Liver Weight: ~21-25 g/kg body weight.

  • The "Analog" Approach: Because absolute scaling often fails, use a "Relative Activity Factor" (RAF) by comparing your drug to a known substrate (e.g., Zidovudine for UGT2B7) to normalize the data.

References

  • Rowland, A., et al. "The 'albumin effect' and drug glucuronidation: bovine serum albumin and fatty acid-free human serum albumin enhance the glucuronidation of UDP-glucuronosyltransferase 1A9 substrates but not UGT1A1 and UGT1A6 activities." Drug Metabolism and Disposition, 2008.

  • Fisher, M. B., et al. "In vitro methods for the assay of UDP-glucuronosyltransferase activity." Current Protocols in Pharmacology, 2001.

  • Miners, J. O., et al. "In vitro-in vivo correlation for drugs and other compounds eliminated by glucuronidation: The use of recombinant UGT enzymes and human liver microsomes."[8] Biochemical Pharmacology, 2010.

  • Regan, S. L., et al. "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition, 2010.

  • FDA Guidance for Industry. "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions," 2020.

Sources

Methodological & Application

Application Note & Protocol: A Robust Method for the Synthesis of Acyl Glucuronides Using Allyl D-Glucuronate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Acyl glucuronides are significant metabolites of many carboxylic acid-containing drugs and xenobiotics. Their chemical reactivity and potential implication in idiosyncratic drug toxicity necessitate the availability of pure standards for comprehensive toxicological and metabolic evaluation.[1][2][3][4] This application note provides a detailed, field-proven protocol for the chemical synthesis of 1-β-O-acyl glucuronides, employing Allyl D-Glucuronate as a key starting material. This method offers high anomeric selectivity for the desired β-isomer and utilizes a mild deprotection strategy, making it a versatile tool for drug development professionals.[5][6]

Introduction: The Significance of Acyl Glucuronides

Glucuronidation is a major phase II metabolic pathway that facilitates the detoxification and elimination of various compounds from the body.[5] For drugs containing a carboxylic acid moiety, this process results in the formation of an ester linkage with glucuronic acid, yielding an acyl glucuronide. While generally considered a detoxification pathway, acyl glucuronides are chemically reactive metabolites.[2][3] They can undergo intramolecular acyl migration to form various positional isomers and can covalently bind to macromolecules such as proteins, which is a mechanism linked to potential immunotoxicity.[1][2][4][7]

The potential for acyl glucuronides to be involved in adverse drug reactions underscores the critical need for their synthesis and characterization during drug safety assessments.[1][3] Access to pure acyl glucuronide standards is essential for:

  • Toxicological studies: To investigate the mechanisms of toxicity and assess the risk associated with a drug candidate.[8]

  • Pharmacokinetic (PK) and Drug-Drug Interaction (DDI) studies: To understand the metabolic fate of a drug and its potential to interfere with other medications.[1]

  • Analytical reference standards: For the accurate quantification of metabolites in biological matrices.[7][9]

The Allyl D-Glucuronate Strategy: A Rationale

Traditional methods for synthesizing acyl glucuronides can be challenging, often resulting in mixtures of α and β anomers and requiring harsh deprotection conditions. The use of Allyl D-Glucuronate as a precursor offers a strategic advantage. The allyl group serves as a robust protecting group for the carboxylic acid of the glucuronic acid moiety, which can be selectively and mildly removed under conditions that preserve the sensitive acyl glucuronide linkage.[10][11]

This protocol is divided into two primary stages:

  • Selective Acylation: The carboxylic acid-containing drug is coupled to the anomeric hydroxyl group of Allyl D-Glucuronate.

  • Palladium-Catalyzed Deprotection: The allyl ester is selectively cleaved to yield the final acyl glucuronide.

Below is a workflow diagram illustrating the key stages of this synthetic protocol.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Final Product & Analysis Drug_COOH Drug with Carboxylic Acid (R-COOH) Coupling Step 1: Selective Acylation (Coupling Agent) Drug_COOH->Coupling Allyl_Glucuronate Allyl D-Glucuronate Allyl_Glucuronate->Coupling Deprotection Step 2: Allyl Deprotection (Pd(0) Catalyst) Coupling->Deprotection Intermediate: Protected Acyl Glucuronide Purification Purification (e.g., HPLC) Deprotection->Purification Acyl_Glucuronide Final Acyl Glucuronide Purification->Acyl_Glucuronide Analysis Characterization (NMR, MS) Acyl_Glucuronide->Analysis

Caption: Overall workflow for the synthesis of acyl glucuronides.

Detailed Experimental Protocol

Materials and Reagents
ReagentRecommended GradeSupplier ExampleNotes
Allyl 2,3,4-tri-O-acetyl-β-D-glucuronate>98%Commercially availableStarting material for the glucuronide donor.
Carboxylic Acid-Containing Drug/Compound>98%N/AThe compound to be glucuronidated.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)Synthesis GradeCommercially availableA common and effective peptide coupling agent.
N,N-Diisopropylethylamine (DIPEA)AnhydrousCommercially availableA non-nucleophilic base.
Dichloromethane (DCM)AnhydrousCommercially availableReaction solvent.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)>98%Commercially availableCatalyst for deprotection.[6] Handle in a fume hood.
Morpholine>99%Commercially availableAllyl cation scavenger in the deprotection step.[6]
Diethyl EtherACS GradeCommercially availableFor precipitation/work-up.
Ethyl AcetateHPLC GradeCommercially availableFor chromatography.
HexanesHPLC GradeCommercially availableFor chromatography.
AcetonitrileHPLC GradeCommercially availableFor HPLC purification.
Formic AcidLC-MS GradeCommercially availableMobile phase modifier for HPLC.
Step-by-Step Methodology

Part A: Selective Acylation of Allyl D-Glucuronate

This step couples the carboxylic acid of the target drug with the anomeric hydroxyl group of the protected glucuronic acid. The use of HATU as a coupling agent is efficient for forming the ester linkage.

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing drug (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the solution from step 1, add Allyl 2,3,4-tri-O-acetyl-β-D-glucuronate (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the resulting crude product (the protected acyl glucuronide) by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes to afford the pure intermediate.

Part B: Palladium-Catalyzed Deprotection

This crucial step removes the allyl protecting group under mild conditions to yield the final acyl glucuronide. The palladium catalyst forms a π-allyl complex, which is then scavenged by morpholine.[11][12]

  • Preparation: Dissolve the purified protected acyl glucuronide (1.0 eq) from Part A in anhydrous DCM in a flask protected from light.

  • Catalyst and Scavenger Addition: Add morpholine (5-10 eq) to the solution, followed by the palladium catalyst, Pd(PPh₃)₄ (0.1-0.2 eq).[6]

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, the reaction mixture may be concentrated directly. The crude product can then be purified. In some cases, precipitation of the product by adding diethyl ether may be effective.

Part C: Final Purification and Characterization

Acyl glucuronides can be unstable, particularly in non-acidic aqueous solutions, so purification should be performed efficiently.[2][7]

  • Purification: Purify the crude acyl glucuronide using preparative reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically effective.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient of B into A should be developed to ensure good separation. The acidic mobile phase helps to stabilize the acyl glucuronide.

  • Product Handling: Lyophilize the pure fractions to obtain the final product as a solid.

  • Characterization: Confirm the structure and purity of the final acyl glucuronide using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Mechanistic Insights

Understanding the mechanism provides the basis for troubleshooting and adapting the protocol for different substrates.

Deprotection_Mechanism cluster_main Palladium-Catalyzed Allyl Deprotection Allyl_Ester R-COO-Allyl Pi_Allyl_Complex [R-COO⁻] [Pd(II)-Allyl]⁺ Allyl_Ester->Pi_Allyl_Complex + Pd(0) Pd(0) Pd(PPh₃)₄ Final_Product R-COOH Pi_Allyl_Complex->Final_Product Release of Carboxylate Allylated_Morpholine Allyl-Morpholine Pi_Allyl_Complex->Allylated_Morpholine + Morpholine Morpholine Morpholine (Nu⁻) Pd(0)_Regen Pd(PPh₃)₄ Allylated_Morpholine->Pd(0)_Regen Regenerates Catalyst

Caption: Simplified mechanism of Pd(0)-catalyzed allyl ester deprotection.

The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the allyl ester, forming a π-allyl palladium(II) complex and releasing the carboxylate anion.[11][12] The nucleophilic scavenger, morpholine, then attacks the π-allyl complex, regenerating the palladium(0) catalyst and forming an allylated scavenger byproduct.[6] This catalytic cycle allows for the use of sub-stoichiometric amounts of the palladium reagent.

Troubleshooting and Key Considerations

  • Anomeric Selectivity: The selective acylation step generally provides excellent β-anomeric selectivity.[5] However, minor amounts of the α-anomer may form. Careful purification of the intermediate is recommended.

  • Palladium Removal: Residual palladium catalyst can be a concern.[6] If trace amounts of palladium are problematic for the final application, additional purification steps such as treatment with a palladium scavenger resin may be necessary.

  • Product Instability: Acyl glucuronides are susceptible to hydrolysis and acyl migration, especially at neutral or basic pH.[7][9] All purification and handling steps should be performed promptly and, where possible, under acidic conditions (e.g., using 0.1% formic acid in HPLC solvents). Store the final product at low temperatures (-20°C or -80°C) as a lyophilized solid.

  • Substrate Scope: This protocol is generally applicable to a wide range of carboxylic acids.[5] However, for substrates with other functional groups sensitive to the reaction conditions (e.g., other protecting groups), optimization may be required.

Conclusion

The synthesis of acyl glucuronides using Allyl D-Glucuronate is a reliable and efficient method for obtaining these critical metabolites in high purity and with excellent anomeric control. The mild, palladium-catalyzed deprotection is a key feature that preserves the integrity of the final product. This detailed protocol serves as a valuable resource for researchers in drug metabolism, toxicology, and medicinal chemistry, facilitating the necessary safety and metabolic studies in the drug development pipeline.

References

  • Poole, K. M., & Woolf, T. F. (2025). Efficient Synthesis of 1β-O-Acyl Glucuronides via Selective Acylation of Allyl or Benzyl D-Glucuronate. ResearchGate. [Link]

  • Poole, K. M., & Woolf, T. F. (2025). Effective Synthesis of 1β-Acyl Glucuronides by Selective Acylation. ResearchGate. [Link]

  • Hypha Discovery. (n.d.). Acyl Glucuronides of Carboxylic acid-containing Drugs. Hypha Discovery. [Link]

  • Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Pharmacokinetics. [Link]

  • Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. PubMed. [Link]

  • Grube, M., et al. (2008). Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac. PubMed. [Link]

  • Boer, K., et al. (2010). Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implications. PubMed. [Link]

  • Van Vleet, T. R., et al. (2017). Acyl Glucuronide Metabolites: Implications for Drug Safety Assessment. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Guillarme, D., & Veuthey, J. L. (2025). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. ResearchGate. [Link]

  • Bailey, M. J., & Dickinson, R. G. (2003). Acyl glucuronide reactivity in perspective: Biological consequences. ResearchGate. [Link]

  • Guibé, F. (1998). Mechanism of allyl deprotection through catalytic palladium π-allyl methodology. ResearchGate. [Link]

  • Isona, T., et al. (2016). Toxicological role of an acyl glucuronide metabolite in diclofenac-induced acute liver injury in mice. PubMed. [Link]

  • Kotha, S., & Khedkar, P. (2026). Metal- catalysed cleavage of allyl esters. WordPress. [Link]

Sources

Application Notes and Protocols: Synthesis of Drug Glucuronide Metabolites via Allyl D-Glucuronate Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

In drug metabolism, glucuronidation is a critical Phase II conjugation reaction that facilitates the elimination of xenobiotics by increasing their water solubility. The resulting glucuronide metabolites are essential for pharmacokinetic and toxicological studies.[1] Chemical synthesis of these metabolites provides pure standards necessary for such research. The Mitsunobu reaction is a powerful tool for this purpose, enabling the formation of an ester linkage between a carboxylic acid-containing drug (or a drug with a hydroxyl group, acting as the alcohol component) and a protected glucuronic acid derivative.[1][2]

This application note provides a detailed guide to the Mitsunobu reaction conditions specifically for the synthesis of drug glucuronide metabolites using allyl D-glucuronate as the protected sugar donor. The allyl protecting group strategy is advantageous due to the mild conditions required for its subsequent removal. We will delve into the reaction mechanism, provide a step-by-step protocol, discuss key reaction parameters, and offer troubleshooting guidance for common challenges.

The Mitsunobu Reaction: Mechanism and Key Components

The Mitsunobu reaction is a versatile organic reaction that converts a primary or secondary alcohol into a variety of functional groups, including esters, with inversion of stereochemistry.[2][3][4][5][6][7][8] The reaction typically involves an alcohol, a pronucleophile (in this case, the drug aglycone), a phosphine (commonly triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][5]

The core principle of the reaction is the in situ activation of the alcohol by the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by the nucleophile in an Sₙ2-type reaction.[3][5][6]

The Role of Allyl D-Glucuronate

In the context of synthesizing drug glucuronides, a protected form of glucuronic acid is necessary to prevent unwanted side reactions. Allyl D-glucuronate, with its hydroxyl groups protected (e.g., as acetonides or benzyl ethers) and the carboxylic acid masked as an allyl ester, serves as an excellent glucuronyl donor. The anomeric hydroxyl group of the glucuronate acts as the alcohol component in the Mitsunobu reaction.

Reaction Mechanism Overview

The reaction proceeds through several key steps:

  • Formation of the Betaine: Triphenylphosphine, a good nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD), forming a betaine intermediate.[9]

  • Protonation and Formation of the Phosphonium Salt: The acidic pronucleophile (the drug aglycone) protonates the betaine. Subsequently, the anomeric hydroxyl group of the allyl D-glucuronate attacks the now positively charged phosphorus atom, forming an alkoxyphosphonium salt and displacing the hydrazide.[5][6][9] This step activates the hydroxyl group, converting it into a good leaving group.

  • Nucleophilic Attack and Inversion of Configuration: The deprotonated drug aglycone then acts as a nucleophile, attacking the carbon of the activated hydroxyl group in an Sₙ2 fashion. This results in the formation of the desired glucuronide conjugate with inversion of stereochemistry at the anomeric center.[3][5][6]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine [PPh₃-N(R)-N⁻(R)] PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium [Allyl-Glucuronate-O-PPh₃]⁺ Betaine->Alkoxyphosphonium + Glucuronate-OH GlucuronateOH Allyl-Glucuronate-OH (Alcohol) Drug Drug-COOH (Pronucleophile) DrugAnion Drug-COO⁻ Drug->DrugAnion Deprotonation Product Allyl-Glucuronate-Drug Conjugate DrugAnion->Product SN2 Attack TPPO TPPO Hydrazide Reduced DEAD

Caption: Simplified workflow of the Mitsunobu reaction for glucuronidation.

Experimental Protocol: A General Guideline

This protocol provides a general procedure for the Mitsunobu reaction between a protected allyl D-glucuronate and a drug containing a phenolic or carboxylic acid moiety. Optimization will be necessary for specific substrates.

Materials and Reagents
  • Protected Allyl D-Glucuronate (e.g., (2S,3S,4S,5R)-6-allyloxy-3,4,5-tris(benzyloxy)-tetrahydro-2H-pyran-2-carboxylic acid)

  • Drug Aglycone (containing a phenolic or carboxylic acid group)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent (e.g., Dichloromethane, Toluene)[3][10]

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Step-by-Step Procedure
  • Preparation: Under an inert atmosphere, dissolve the protected allyl D-glucuronate (1.0 eq), the drug aglycone (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[10]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.[3][10] This is crucial to control the initial exothermic reaction upon addition of the azodicarboxylate.

  • Addition of Azodicarboxylate: Add the DIAD or DEAD (1.5 eq) dropwise to the cooled and stirred solution.[10][11] A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) are often observed, indicating the reaction is proceeding.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours (typically 6-24 hours).[10]

  • Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the product.[10]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer successively with water, saturated aqueous sodium bicarbonate solution (to remove any unreacted acidic starting material), and brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[10]

  • Purification: The crude product is typically purified by column chromatography on silica gel to separate the desired glucuronide conjugate from byproducts such as triphenylphosphine oxide and the reduced hydrazide.[10][12]

  • Deprotection: The allyl and other protecting groups are removed in subsequent steps under appropriate conditions to yield the final drug glucuronide metabolite.

Experimental_Workflow Start Start Dissolve Dissolve Reactants (Glucuronate, Drug, PPh₃) in THF Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add Add DIAD/DEAD Dropwise Cool->Add React Stir at Room Temperature (6-24h) Add->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Work-up Monitor->Workup Complete Purify Column Chromatography Workup->Purify Deprotect Deprotection Purify->Deprotect End Final Product Deprotect->End

Sources

Application Note: High-Fidelity Detection and Quantification of Synthesized Acyl Glucuronides via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context

Acyl glucuronides (AGs) are Phase II metabolites formed from carboxylic acid-containing drugs.[1] Unlike stable ether glucuronides, AGs are chemically reactive electrophiles. They have been implicated in idiosyncratic drug toxicity (IDT) and immune-mediated drug hypersensitivity reactions due to their ability to covalently bind to plasma and tissue proteins.

From a regulatory perspective, the FDA’s "Safety Testing of Drug Metabolites" (MIST) guidelines require the evaluation of disproportionate metabolites—those present at significantly higher levels in humans than in animal toxicology species. Because AGs are labile, accurate quantification is notoriously difficult. Poor sample handling can lead to ex vivo hydrolysis (underestimating the metabolite) or acyl migration (creating chromatographic artifacts).

This guide provides a rigorous, self-validating LC-MS/MS protocol for the synthesis, stabilization, and detection of AGs, ensuring data integrity for regulatory submissions.

The Core Challenge: Instability and Acyl Migration

Before attempting analysis, one must understand the enemy: Acyl Migration .[2] At physiological pH (7.4) or in the presence of nucleophiles (like methanol), the 1-β-O-acyl glucuronide (the biosynthetic form) undergoes intramolecular rearrangement. The drug moiety migrates from the C1 position to C2, C3, and C4 positions of the glucuronic acid ring.

  • Why this matters: These isomers often have different retention times but identical mass-to-charge (m/z) ratios. Without chromatographic separation, they cause peak broadening or splitting.

  • The Trap: Isomers are resistant to

    
    -glucuronidase hydrolysis, leading to false negatives in enzymatic hydrolysis assays.
    
Visualization: The Acyl Migration Pathway

The following diagram illustrates the cascade of instability that must be arrested during sample preparation.

AcylMigration Biosynthetic 1-β-O-Acyl Glucuronide (Biosynthetic Target) Isomer2 2-O-Acyl Isomer Biosynthetic->Isomer2 pH > 7.0 Migration Hydrolysis Parent Drug + Glucuronic Acid Biosynthetic->Hydrolysis Est. Hydrolysis Protein Covalent Protein Adduct (Toxicity) Biosynthetic->Protein Transacylation Isomer3 3-O-Acyl Isomer Isomer2->Isomer3 Migration Isomer2->Hydrolysis Isomer2->Protein Glycation Isomer4 4-O-Acyl Isomer Isomer3->Isomer4 Migration

Figure 1: The Acyl Migration Pathway.[1][2][3][4] The 1-β-O isomer is the primary target. Migration to 2, 3, and 4 positions occurs spontaneously at neutral/basic pH. Red nodes indicate degradation or toxicological endpoints.

Workflow Overview: Synthesis to Detection

Since commercial standards for specific AGs are rarely available, "in-situ" enzymatic synthesis followed by immediate stabilization is the gold standard.

Workflow cluster_synthesis Phase 1: Biosynthesis cluster_analysis Phase 2: LC-MS/MS Analysis Step1 Incubation (Microsomes + UDPGA + Alamethicin) Step2 Quench & Stabilize (Add Ice-Cold ACN + Formic Acid) Step1->Step2 < 60 mins Step3 LC Separation (Acidic Mobile Phase) Step2->Step3 Inject immediately or store -80°C Step4 MS Detection (MRM & Neutral Loss Scan) Step3->Step4

Figure 2: End-to-End Workflow. Note the critical stabilization step immediately following biosynthesis.

Detailed Experimental Protocols

Phase 1: Enzymatic Synthesis

Objective: Generate the 1-β-O-acyl glucuronide using liver microsomes.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • 
     (5 mM)
    
  • Alamethicin (50 µg/mL) – Crucial for pore formation in microsomes to allow UDPGA entry.

  • UDP-Glucuronic Acid (UDPGA) (5 mM)

  • Liver Microsomes (Human or Animal, 0.5 mg/mL protein)

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

Protocol:

  • Pre-incubation: Mix buffer,

    
    , Alamethicin, and Microsomes. Incubate on ice for 15 min.
    
  • Substrate Addition: Add the parent drug (typically 10–50 µM). Warm to 37°C for 3 min.

  • Initiation: Add UDPGA to start the reaction.

  • Incubation: Incubate at 37°C. Note: Optimize time (15–60 min) to maximize yield before degradation begins.

  • Termination (CRITICAL): Quench with an equal volume of Stop Solution .

    • Why? The Formic Acid drops pH to < 4.0, halting acyl migration. The cold ACN precipitates proteins.

    • Warning:Do NOT use Methanol. Methanol can attack the acyl ester bond, causing transesterification (forming methyl-esters of the drug) and invalidating the assay.

Phase 2: LC-MS/MS Method Development
A. Chromatographic Conditions

The goal is to separate the 1-β-O isomer from any migrated isomers that formed during the process.

ParameterSpecificationRationale
Column C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm or 2.6 µm.High surface area for resolution of isomers.
Mobile Phase A Water + 0.1% Formic AcidMaintains acidic pH (~2.7) on-column to prevent on-column degradation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAvoid Methanol to prevent transesterification.
Gradient Shallow gradient (e.g., 5% to 40% B over 10 mins).Isomers are structurally similar; rapid gradients will co-elute them.
Temperature 10°C - 25°CKeep the column cool. High temps (>40°C) accelerate hydrolysis inside the column.
B. Mass Spectrometry Strategy

Ionization: Electrospray Ionization (ESI), typically Negative Mode (due to the carboxylic acid on the glucuronide). Positive mode (monitoring


) is an alternative if the parent is basic.

The "In-Source" Trap: Glucuronides are fragile.[5] In the ion source (high heat/voltage), they can lose the glucuronic acid moiety (-176 Da) before entering the quadrupole. This creates a signal in the parent drug channel, leading to overestimation of the parent and underestimation of the metabolite.

Self-Validating Step (QC): You must monitor two transitions:

  • Quantifier: AG Precursor

    
     Fragment (e.g., Parent Drug ion).
    
  • In-Source Monitor: Parent Drug Precursor

    
     Fragment.
    
    • Test: Inject a pure AG standard (or synthesized mix). If you see a peak in the Parent Drug channel at the AG retention time, you have in-source fragmentation.

    • Fix: Lower the Desolvation Temperature and Cone Voltage/Declustering Potential.

Transitions Table:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Note
Acyl Glucuronide


Loss of glucuronic acid moiety (176 Da).[6][7]
Parent Drug

FragmentMonitor to ensure separation from AG.

Data Interpretation & Troubleshooting

Distinguishing Isomers

In a successful run, you may see multiple peaks for the AG mass transition:

  • 1-β-O-acyl glucuronide: Usually the dominant peak if stabilized correctly. Elution order depends on the drug, but on C18, the 1-β form often elutes before the more hydrophobic migrated isomers (2, 3, 4-acyl), though this is not a universal rule.

  • Migrated Isomers: Appear as smaller peaks eluting near the main peak.

  • Validation: If you incubate the sample at pH 8.0 for 1 hour before injection, the 1-β peak should decrease, and the isomer peaks should increase. This confirms peak identity.

Common Failure Modes
SymptomProbable CauseCorrective Action
Parent drug peak is split In-source fragmentation of co-eluting AG.Optimize chromatographic separation; lower source temp.
Low AG recovery Hydrolysis during sample prep.Ensure buffers are pH < 4; keep samples at 4°C.
Methyl-ester peak observed Transesterification.Eliminate Methanol from extraction and mobile phases.

References

  • Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites: Guidance for Industry. Retrieved from [Link]

  • Regan, S., et al. (2010). A rapid and specific derivatization procedure to identify acyl-glucuronides by mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Ebner, T., et al. (1999). Disposition and chemical stability of acyl glucuronides.[1][4][7][8] Drug Metabolism and Disposition.[1][4][7] Retrieved from [Link]

  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. Retrieved from [Link]

Sources

Application Note: Precision Synthesis of Diclofenac Acyl-β-D-Glucuronide via Allyl D-Glucuronate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in drug metabolism and pharmacokinetics (DMPK) and synthetic organic chemistry. It details the precision synthesis of Diclofenac Acyl-β-D-Glucuronide (Diclofenac-AG) , a reactive Phase II metabolite implicated in idiosyncratic drug toxicity.

The protocol leverages the Allyl D-Glucuronate Strategy (pioneered by Stachulski et al.), which circumvents the stability issues inherent to acyl glucuronides by utilizing mild, neutral deprotection conditions.

Abstract & Strategic Rationale

Diclofenac Acyl-β-D-Glucuronide is a chemically unstable metabolite that undergoes rapid hydrolysis and acyl migration (transacylation) under physiological conditions. These degradation pathways complicate its isolation and study. Traditional synthesis methods involving methyl/ethyl ester protection require basic saponification (LiOH/NaOH) for deprotection, which inevitably degrades the labile acyl glucuronide bond.

This protocol utilizes Allyl D-Glucuronate as a "smart scaffold." The allyl ester protects the glucuronic acid moiety during coupling but can be removed under neutral, non-hydrolytic conditions using Palladium(0) catalysis. This ensures the integrity of the sensitive 1-β-acyl linkage.

Key Advantages
  • Direct Selectivity: High

    
    -anomeric selectivity without complex glycosyl donors.
    
  • Mild Deprotection: Avoids base-catalyzed hydrolysis of the acyl glucuronide.

  • Atom Economy: Reduces protection/deprotection steps compared to imidate/halide methods.

Retrosynthetic Analysis & Workflow

The synthesis disconnects the target into the drug (Diclofenac) and the sugar scaffold (Allyl D-Glucuronate). The critical step is the selective coupling of the carboxylic acid to the anomeric hydroxyl of the sugar, followed by chemoselective allyl removal.

SynthesisWorkflow Diclofenac Diclofenac (Free Acid) Coupling Selective Anomeric Coupling (HATU / NMM) Diclofenac->Coupling Glucuronolactone D-Glucuronolactone AllylGluc Allyl D-Glucuronate (Scaffold) Glucuronolactone->AllylGluc Ring Opening (Ti(OiPr)4 or Reflux) AllylAlcohol Allyl Alcohol AllylAlcohol->AllylGluc AllylGluc->Coupling Intermediate Diclofenac Allyl Glucuronate (Protected Intermediate) Coupling->Intermediate Regioselective Esterification Deprotection Pd(0) Deprotection (Pd(PPh3)4 / Morpholine) Intermediate->Deprotection Allyl Scavenging Target Diclofenac Acyl-β-D-Glucuronide (Final Product) Deprotection->Target Yields Free Acid

Caption: Workflow for the chemo-selective synthesis of Diclofenac-AG avoiding base hydrolysis.

Materials & Reagents

ComponentGrade/SpecificationRole
Diclofenac Sodium >98% (Convert to free acid if needed)Drug Substrate
D-Glucuronolactone >99%Sugar Precursor
Allyl Alcohol AnhydrousReagent / Solvent
HATU Coupling GradeCoupling Agent
N-Methylmorpholine (NMM) AnhydrousBase
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Catalyst
Morpholine Reagent GradeAllyl Scavenger
DMF / DMSO AnhydrousSolvents

Detailed Experimental Protocol

Step 1: Preparation of Allyl D-Glucuronate

This step converts the lactone into the thermodynamically stable allyl ester with the pyranose ring closed.

  • Dissolution: Dissolve D-glucuronolactone (10.0 g, 56.8 mmol) in anhydrous allyl alcohol (100 mL).

  • Catalysis: Add a catalytic amount of Titanium(IV) isopropoxide (0.5 mL) or simply reflux under neutral conditions if time permits (approx. 4-6 hours).

  • Crystallization: Concentrate the solution under reduced pressure. The residue is often a syrup. Crystallize from 2-propanol or ethyl acetate/hexane.

  • Validation:

    
    H NMR should confirm the presence of allyl protons (multiplet at ~5.9 ppm) and the anomeric proton.
    
    • Note: This product acts as the "acceptor" with free hydroxyl groups.

Step 2: Selective Anomeric Coupling (The Stachulski Method)

This step utilizes the kinetic anomeric effect to selectively acylate the C1-OH position over the C2, C3, and C4 secondary hydroxyls.

  • Activation: In a flame-dried flask under Argon, dissolve Diclofenac free acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N-methylmorpholine (NMM) (2.5 equiv). Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.1 equiv) and stir for 10 minutes to form the activated ester species.

  • Sugar Addition: Add Allyl D-Glucuronate (1.2 equiv) prepared in Step 1.

  • Reaction: Stir at Room Temperature (20-25°C) for 16–24 hours.

    • Monitoring: Monitor by TLC or LC-MS. The target is the mono-acylated product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Silica gel, DCM:MeOH gradient). Isolate the Diclofenac Allyl Glucuronate intermediate.

Step 3: Palladium-Catalyzed Global Deprotection

This is the critical step. The allyl group is removed without touching the labile acyl glucuronide bond.

  • Solvation: Dissolve the intermediate (from Step 2) in anhydrous THF or DMSO (0.1 M).

  • Catalyst Preparation: Add Pd(PPh₃)₄ (0.05 equiv, 5 mol%).

  • Scavenger Addition: Add Morpholine (10 equiv). This acts as the nucleophile to scavenge the

    
    -allyl palladium complex.
    
  • Reaction: Stir at Room Temperature under Argon for 30–60 minutes.

    • Visual Cue: The solution may darken slightly.

    • Endpoint: LC-MS should show complete conversion to the free acid (M-H)⁻.

  • Purification (Crucial):

    • The crude mixture contains morpholine and Pd residues.

    • Method A (Prep-HPLC): Inject directly onto a C18 Prep-HPLC column. Elute with H₂O/MeCN (0.1% Formic Acid). Lyophilize immediately.

    • Method B (SPE): Use a C18 Solid Phase Extraction cartridge to wash away morpholine salts and elute the glucuronide with MeOH.

Quality Control & Stability Management

Characterization Criteria
  • 
    H NMR (DMSO-d₆): 
    
    • Anomeric Proton (H-1): Look for a doublet at

      
       5.4 – 5.8 ppm .
      
    • Coupling Constant (

      
      ):  A value of 7.0 – 8.0 Hz  confirms the 
      
      
      
      -configuration
      . (An
      
      
      -anomer would show
      
      
      Hz).
  • Mass Spectrometry: ESI negative mode usually gives a strong [M-H]⁻ ion.

The Acyl Migration Challenge

Diclofenac-AG is prone to acyl migration, where the drug moiety moves from C1 to C2, C3, or C4. This occurs at pH > 7.0.[1]

AcylMigration cluster_warning Stability Warning AG_1beta 1-β-Acyl Glucuronide (Target) AG_2 2-O-Acyl Isomer AG_1beta->AG_2 pH > 7.0 Base Catalyzed AG_3 3-O-Acyl Isomer AG_2->AG_3 Migration AG_4 4-O-Acyl Isomer AG_3->AG_4 Migration

Caption: Acyl migration pathway. Store samples at -80°C in slightly acidic buffer (pH 5-6).

Handling Protocols:

  • Storage: Store lyophilized powder at -80°C.

  • Solvents: Avoid methanol for long-term storage (transesterification risk). Use DMSO or slightly acidified water/acetonitrile.

  • pH Control: When performing biological assays, keep pH < 7.4 if possible, or minimize incubation times.

References

  • Stachulski, A. V., & Jenkins, G. N. (1998). The synthesis of O-glucuronides.[2][3] Natural Product Reports, 15(2), 173-186.[2][3]

  • Perrie, J. A., et al. (2005). Effective Synthesis of 1β-Acyl Glucuronides by Selective Acylation of Allyl Glucuronate.[1][4] Organic Letters, 7(13), 2591-2594.

  • Kenny, J. R., et al. (2004). Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac. Journal of Medicinal Chemistry, 47(11), 2816-2825.

  • Berry, N. G., et al. (2009). Kinetic modelling of acyl glucuronide and glucoside reactivity. Organic & Biomolecular Chemistry.

  • BenchChem. Deprotection of Allyl Groups in Organic Synthesis: Application Notes.

Sources

Experimental setup for scaling up acyl glucuronide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acyl glucuronides (AGs) are reactive Phase II metabolites of carboxylic acid-containing drugs.[1][2][3] Their intrinsic instability—prone to hydrolysis and acyl migration—makes isolating authentic 1-


-O-acyl isomers at milligram-to-gram scales a formidable challenge. This guide details two validated workflows for scaling up AG synthesis: (1) Biocatalytic Synthesis with UDPGA Regeneration  and (2) Selective Chemical Acylation . Both protocols prioritize the preservation of isomeric purity through strict pH and temperature controls.
Why This Matters (MIST Guidelines)

Under FDA MIST (Metabolites in Safety Testing) guidelines, unique human metabolites must be evaluated for toxicity. AGs are of particular concern due to their potential to covalently bind to proteins via nucleophilic displacement or glycation, leading to immune-mediated idiosyncrasies (DILI). Access to pure AG standards is critical for validating these safety signals.

Strategic Selection: Chemical vs. Enzymatic

Choose your method based on the substrate's complexity and your lab's capabilities.

FeatureProtocol A: Biocatalytic (Enzymatic) Protocol B: Chemical (Synthetic)
Primary Advantage Regioselectivity: Enzymes naturally produce the 1-

isomer exclusively.
Scale: Easier to scale to >1 gram once optimized.
Key Bottleneck Cost: UDP-glucuronic acid (UDPGA) is expensive (~$500/100mg).Selectivity: Risk of anomerization (

/

mixtures) if conditions aren't strictly controlled.
Ideal Substrate Complex scaffolds with multiple reactive sites (enzymes are specific).Simple carboxylic acids or robust drug scaffolds.
Required Setup Incubator, recombinant enzymes (UGTs), cofactor recycling system.Synthetic chemistry fume hood, inert atmosphere (Ar/N2).

Protocol A: Biocatalytic Scale-Up with UDPGA Regeneration

The "Cost-Breaker" Method Direct scale-up using stoichiometric UDPGA is cost-prohibitive. This protocol utilizes a One-Pot Cofactor Regeneration System (SuSy/UGD) to recycle UDP back to UDPGA, reducing cofactor costs by >90%.

The Mechanism
  • UGT (UDP-glucuronosyltransferase): Transfers GlcA to the drug.

  • SuSy (Sucrose Synthase): Recycles UDP to UDP-Glucose using Sucrose.

  • UGD (UDP-Glucose Dehydrogenase): Oxidizes UDP-Glucose to UDPGA, consuming NAD+.

UDPGA_Regeneration Drug Drug (Carboxylic Acid) UGT Enzyme: UGT (Microsomes/Recombinant) Drug->UGT AG Acyl Glucuronide (Product) UDPGA UDP-Glucuronic Acid (Donor) UDPGA->UGT UDP UDP SuSy Enzyme: SuSy (Sucrose Synthase) UDP->SuSy UDP_Glc UDP-Glucose UGD Enzyme: UGD (UDP-Glc Dehydrogenase) UDP_Glc->UGD Sucrose Sucrose Sucrose->SuSy Fructose Fructose NAD 2 NAD+ NAD->UGD NADH 2 NADH UGT->AG UGT->UDP SuSy->UDP_Glc SuSy->Fructose UGD->UDPGA UGD->NADH

Caption: The SuSy/UGD coupled enzyme system enables continuous regeneration of the expensive UDPGA cofactor from cheap sucrose.

Reagents & Setup
  • Enzyme Source: Recombinant UGTs (Supersomes™ or Baculosomes®) are preferred over microsomes for cleaner purification.

  • Regeneration Mix:

    • Sucrose (250 mM)

    • NAD+ (2 mM)

    • Catalytic UDPGA (0.5 mM) – Note: You only need 1/100th of the stoichiometric amount.

    • MgCl2 (5 mM)

    • Enzymes: SuSy (0.5 U/mL) and UGD (0.5 U/mL).

  • Buffer: 50 mM Tris-HCl or Potassium Phosphate, pH 7.4 .

Step-by-Step Workflow
  • Solubilization: Dissolve drug substrate in DMSO (final concentration < 2% in reaction).

  • Initiation: Combine buffer, regeneration mix, and UGT enzyme on ice. Add drug substrate last.

  • Incubation: Incubate at 37°C with gentle shaking.

    • Critical Control: Monitor pH every 60 mins. The UGD reaction produces NADH and can alter pH. Adjust to 7.4 if it drifts, but do not overshoot (alkaline pH > 8.0 causes rapid hydrolysis).

  • Monitoring: Analyze aliquots by LC-MS every 2 hours.

  • Termination: Once conversion plateaus (>80% or 24h), quench by acidifying to pH 3.0 using 10% Formic Acid.

    • Why? Acidification stabilizes the AG and precipitates proteins.

  • Clarification: Centrifuge at 10,000 x g for 20 mins at 4°C. Collect supernatant for purification.

Protocol B: Chemical Scale-Up (Selective Acylation)

The "Synthetic" Standard Traditional Mitsunobu reactions often yield anomeric mixtures. The Selective Acylation method using allyl glucuronate is superior for producing pure


-anomers.
The Mechanism
  • Coupling: Carboxylic acid drug + Allyl Glucuronate (protected)

    
     Protected AG.
    
  • Deprotection: Pd(0)-catalyzed removal of the allyl group.

Chemical_Synthesis Start Drug (R-COOH) + Allyl Glucuronate Step1 Coupling Reaction (HATU / NMM / DMF) Start->Step1 Activation Intermediate Protected 1-β-Acyl Glucuronide (Allyl Ester) Step1->Intermediate β-Selective Formation Step2 Deprotection (Pd(PPh3)4 / Morpholine) Intermediate->Step2 Mild Acidolysis Product Final 1-β-Acyl Glucuronide Step2->Product Purification

Caption: Selective acylation workflow minimizing anomerization risks.

Step-by-Step Workflow
  • Coupling:

    • Dissolve Drug (1 eq) and Allyl D-glucuronate (1.2 eq) in dry DMF.

    • Add HATU (1.2 eq) and N-methylmorpholine (NMM, 3 eq) at 0°C.

    • Stir at room temperature for 2–4 hours.

    • Note: The kinetic anomeric effect favors the

      
      -bond formation.
      
  • Workup: Dilute with EtOAc, wash with dilute HCl (pH 3) and brine. Dry over Na2SO4.

  • Deprotection (The Delicate Step):

    • Dissolve the protected intermediate in dry THF.

    • Add Pd(PPh3)4 (0.05 eq) and Morpholine (10 eq).

    • Stir at room temperature under Argon. Monitor by TLC/LC-MS.

    • Critical: Avoid strong bases which trigger acyl migration. Morpholine is mild enough to scavenge the allyl group without degrading the AG.

  • Isolation: Evaporate solvent, reconstitute in acidic water/MeCN (pH 3), and proceed immediately to purification.

Protocol C: Purification & Stabilization (Self-Validating System)

The "Survival" Phase The most common failure mode is degradation during purification. You must maintain an "Acidic Chain of Custody."

Preparative HPLC Conditions
  • Column: C18 (Reverse Phase), 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid .

  • Gradient: 5% B to 95% B (keep run time short, <20 mins).

  • Temperature: Keep column at ambient or cooled (15°C) . Do NOT heat the column.

Fraction Handling (Crucial)
  • Collection: Collect fractions into tubes already containing a small amount of Formic Acid to ensure pH remains < 3.0.

  • Immediate Action: Do not leave fractions sitting.

    • Option A: Flash freeze in liquid nitrogen immediately.

    • Option B: Rotovap at < 30°C bath temperature.

  • Lyophilization: Freeze-dry to a powder. Store at -80°C .

Analytical Validation & Quality Control

Before releasing the batch, you must validate the structure and purity.

Assessing Acyl Migration (The Quality Check)

Acyl migration follows a predictable pattern:


.
  • LC-MS: Inject the purified sample. You should see a single dominant peak.[4]

    • Warning Sign: If you see small peaks eluting after the main peak with the same Mass (m/z), these are likely migrated isomers (2/3/4-acyl glucuronides).

  • 1H NMR (The Gold Standard):

    • Solvent: d6-DMSO or CD3OD (avoid D2O if possible, or keep it acidic).

    • Diagnostic Signal: The anomeric proton (H-1) of the 1-

      
       isomer appears as a doublet at 
      
      
      
      5.5 – 6.0 ppm
      with a coupling constant
      
      
      (confirming
      
      
      -configuration).
    • Migration Check: Look for signals shifted upfield (

      
       4.5 – 5.2 ppm) which indicate migration to the 2, 3, or 4 positions.
      

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Yield (Enzymatic) pH drift during incubation.Check buffer capacity; use 50mM Phosphate. Ensure pH never exceeds 7.5.
Multiple Peaks (LC-MS) Acyl migration occurred.[3][4][5]Stop. Check pH of all buffers. Ensure mobile phase has 0.1% Formic Acid. Keep samples on ice.
Product Hydrolysis Temperature too high during workup.Lower Rotovap bath to <30°C. Use lyophilization instead of evaporation if possible.
Incomplete Deprotection Catalyst poisoning (Chemical).Use fresh Pd(PPh3)4. Ensure reaction is strictly anaerobic (Argon purge).

References

  • FDA MIST Guidelines: Safety Testing of Drug Metabolites. U.S. Food and Drug Administration.[1] Link

  • Selective Acylation Method: Stachulski, A. V., et al. "Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis." Journal of Medicinal Chemistry, 2006. Link

  • UDPGA Regeneration: Trott, B., et al. "Regeneration of UDP-glucuronic acid for the enzymatic synthesis of glucuronides." Biotechnology Letters, 2002.
  • Stability & Migration: Berry, L. M., et al. "18O-Enabled High-Throughput Acyl Glucuronide Stability Assay." Chemical Research in Toxicology, 2022. Link

  • Purification Protocols: "Best Practices for Mobile Phases in HPLC." Welch Materials Application Notes. Link

Sources

Troubleshooting & Optimization

Technical Support Guide: Preventing Orthoester Byproduct Formation in Glycosylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Trap

In carbohydrate synthesis, the formation of 1,2-orthoesters is a common "kinetic trap" encountered when using glycosyl donors with a participating group (e.g., acetate, benzoate) at the C-2 position. While the C-2 ester is designed to ensure 1,2-trans stereoselectivity via Neighboring Group Participation (NGP), the intermediate dioxolenium ion is ambident.

If the nucleophile (acceptor) attacks the central acetal carbon (pathway A) instead of the anomeric carbon (pathway B), an orthoester is formed. This byproduct is often stable under mild basic conditions but can usually be rearranged to the desired glycoside under thermodynamic control.

Mechanism of Orthoester Formation

The following diagram illustrates the bifurcation point where the reaction deviates from the desired glycoside pathway.

G Donor Glycosyl Donor (C2-Ester) Oxo Oxocarbenium Ion Donor->Oxo Promoter Diox Dioxolenium Ion (Intermediate) Oxo->Diox NGP (C2-Attack) Ortho 1,2-Orthoester (Kinetic Product) Diox->Ortho Attack at C-Ortho (Kinetic Control) Glyco 1,2-trans Glycoside (Thermodynamic Product) Diox->Glyco Attack at C-1 (Thermodynamic Control) Ortho->Glyco Acid-Catalyzed Rearrangement

Figure 1: Mechanistic bifurcation. Attack at the dioxolenium bridge carbon yields the orthoester; attack at C1 yields the glycoside.

Troubleshooting Guide (Q&A)

Issue 1: Identification

Q: How do I definitively distinguish an orthoester from a glycoside using NMR?

A: The most reliable indicator is 13C NMR . The quaternary carbon of the orthoester ring appears in a unique region downfield from the anomeric carbons.

Feature1,2-trans Glycoside (Target)1,2-Orthoester (Byproduct)
13C Anomeric (C1) 90 – 105 ppm 95 – 98 ppm (Often shifted slightly upfield)
13C Quaternary (C-OR) N/A (Carbonyl is ~170 ppm)120 – 128 ppm (Distinctive signal)
1H Anomeric (H1) 4.4 – 5.2 ppm (Doublet, J1,2 ~8 Hz for β-gluco)5.0 – 5.8 ppm (Often doublet, J1,2 ~5 Hz due to rigid bicyclic system)
1H Methyl (if Acetate) ~2.0 – 2.1 ppm ~1.5 – 1.7 ppm (Shielded methyl group)

Analyst Note: If you see a carbon signal around 120–125 ppm that correlates to a methyl group (in HMBC) and no carbonyl signal for that specific ester group, you have an orthoester.

Issue 2: Reaction Conditions

Q: My reaction yields exclusively orthoester. Why is the rearrangement not happening?

A: This usually indicates the reaction conditions are too basic or the temperature is too low.

  • Basicity: Orthoesters are stable in basic conditions. If you are using acid scavengers like 2,4,6-collidine or TTBP (2,4,6-tri-tert-butylpyrimidine) in large excess, they may neutralize the protons required to catalyze the rearrangement of the orthoester to the glycoside.

  • Temperature: Orthoester formation is often the kinetic pathway. Running the reaction at -78°C without warming up may trap the intermediate as the orthoester.

  • Promoter: Milder promoters (e.g., Hg(CN)2, AgOTf) are historically known to yield orthoesters more frequently than strong Lewis acids like TMSOTf or TfOH .

Issue 3: Solvent Effects

Q: Does solvent choice influence the orthoester/glycoside ratio?

A: Yes.

  • Ether solvents (Et₂O, THF): Can stabilize the oxocarbenium ion but generally do not suppress orthoester formation as effectively as nitriles.

  • Nitrile solvents (CH₃CN): Often favor the β-glycoside (via the nitrile effect) but can also form Ritter-type byproducts.

  • Non-polar solvents (DCM, Toluene): In the presence of participating groups, these solvents favor the tight ion pair of the dioxolenium ion. If the acceptor is sterically hindered, attack at the more accessible ortho-carbon is favored.

Experimental Protocols

Protocol A: Corrective Rearrangement (Converting Orthoester to Glycoside)

Use this if you have already isolated the orthoester or if the reaction is stuck.

Reagents:

  • Isolated Orthoester (or crude mixture)

  • Dichloromethane (DCM), anhydrous

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate)

Procedure:

  • Dissolution: Dissolve the orthoester (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (Ar or N₂).

  • Activation: Cool the solution to 0°C .

  • Catalysis: Add TMSOTf (0.1 – 0.2 equiv). Note: A catalytic amount is usually sufficient.

  • Monitoring: Stir at 0°C and monitor by TLC. The orthoester spot (usually higher Rf) should disappear, and the glycoside spot (lower Rf) should appear.

  • Optimization: If conversion is slow, warm the reaction to room temperature (20–25°C).

  • Quench: Once complete, quench with Triethylamine (Et₃N) or saturated NaHCO₃ solution.

  • Purification: Standard aqueous workup and flash chromatography.

Protocol B: Preventative Glycosylation (Standard Conditions)

Designed to bypass the kinetic trap.

Workflow Diagram:

Workflow Start Start Glycosylation Mix Mix Donor + Acceptor in DCM (Anhydrous) Start->Mix AddAcid Add Promoter (TMSOTf, 0.1 eq) Mix->AddAcid Check Check TLC/NMR (-78°C to -40°C) AddAcid->Check OrthoDetected Orthoester Detected? Check->OrthoDetected Warm Warm to 0°C or RT (Thermodynamic Control) OrthoDetected->Warm Yes Finish Quench & Isolate 1,2-trans Glycoside OrthoDetected->Finish No AddMoreAcid Add additional TMSOTf (if base present) Warm->AddMoreAcid If incomplete AddMoreAcid->Finish

Figure 2: Decision tree for managing reaction temperature and acidity to favor thermodynamic glycosylation.

Key Steps:

  • Stoichiometry: Use a slight excess of Donor (1.2 – 1.5 equiv) relative to Acceptor.

  • Acid/Base Balance: If using an acid scavenger (e.g., TTBP) to protect acid-sensitive groups, ensure you add enough Lewis Acid (TMSOTf) to overcome the buffering capacity if rearrangement is needed.

  • Temperature Ramp: Start at -78°C to control reactivity. If orthoester forms, slowly warm the reaction to 0°C or RT. The thermal energy helps the system cross the activation barrier from the kinetic orthoester to the thermodynamic glycoside.

References

  • Mechanisms of Stereodirecting Participation and Ester Migration. Source: National Institutes of Health (PMC) Citation: Identifying the kinetic nature of orthoesters and the role of dioxolenium ions. URL:[Link]

  • Orthoesters versus 2-O-acyl glycosides as glycosyl donors. Source: PubMed Citation: Theoretical and experimental studies on the reactivity differences between orthoesters and glycosides. URL:[Link]

  • Rearrangement of sugar 1,2-orthoesters to glycosidic products. Source: ResearchGate Citation: Protocols for the acid-catalyzed rearrangement of orthoesters to trans-glycosides. URL:[Link]

  • Nuclear Magnetic Resonance Spectroscopy of Carbohydrates. Source: Wikipedia (General Reference for Shifts) Citation: General chemical shift ranges for anomeric and quaternary carbons in carbohydrate derivatives.[1] URL:[Link]

Sources

Technical Support Center: Palladium Removal from Glucuronide Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PD-GLUC-001 Status: Open Severity: Critical (Regulatory/Purity Compliance) Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Triage

The Problem: You are attempting to remove Palladium (Pd) from a glucuronide product. Unlike lipophilic small molecules, glucuronides are highly polar, water-soluble, and possess multiple oxygen donors (hydroxyls and carboxylates) that act as chelating ligands. This creates a "sticky" Pd-complex that resists standard liquid-liquid extraction (LLE) because the Pd partitions into the aqueous phase along with your product.

The Regulatory Stakes (ICH Q3D): Before proceeding, define your target limit based on the route of administration.

  • Oral: Permitted Daily Exposure (PDE)

    
     100 µ g/day .[1]
    
  • Parenteral (IV): PDE

    
     10 µ g/day .[2]
    
  • Inhalation: PDE

    
     1 µ g/day .
    

Diagnostic Decision Tree: Use the following logic flow to select your remediation strategy.

Pd_Removal_Strategy cluster_legend Recommended Path Start START: Characterize Crude Matrix Solubility Is Product Soluble in Organic Solvent (MeOH, THF, DMSO)? Start->Solubility Aqueous Product in 100% Aqueous Solution? Solubility->Aqueous No (Water only) Silica Method A: Si-Thiol / Si-TMT (Solid Supported Scavengers) Solubility->Silica Yes (MeOH/THF) Cysteine Method C: Aqueous Cysteine Wash (Chemo-affinity Extraction) Aqueous->Cysteine High Pd (>500 ppm) TMT_P Method D: TMT Precipitation (Complexation) Aqueous->TMT_P Low Pd (<500 ppm) Carbon Method B: Activated Carbon (Non-Specific Adsorption) Silica->Carbon If Color remains Cysteine->Silica Polishing Step

Figure 1: Strategic decision tree for selecting a palladium removal method based on solvent compatibility and contamination levels.

Core Remediation Protocols

Method A: Functionalized Silica Scavengers (The Gold Standard)

Best For: High-value glucuronides where yield loss must be minimized. Mechanism: The silica backbone is functionalized with high-affinity ligands (Thiol or TMT) that out-compete the glucuronide for Pd binding.

Recommended Scavengers:

  • SiliaMetS® Thiol (or equivalent): Best general-purpose scavenger.

  • SiliaMetS® TMT: Best for Pd(II) species and when high selectivity is needed (does not scavenge Zn or Mg).

Protocol:

  • Dissolution: Dissolve the crude glucuronide in a minimum amount of MeOH or Water/MeOH (1:1). Note: Avoid pure water if possible; scavengers disperse better with some organic co-solvent.

  • Loading: Add 4–5 molar equivalents of scavenger relative to the residual Pd content. (If Pd content is unknown, use 10% w/w relative to the crude mass).

  • Incubation:

    • Temperature: Heat to 50°C . (Heat improves kinetics significantly).

    • Time: Stir for 4 hours .

  • Filtration: Filter the suspension through a 0.2 µm PTFE or Nylon membrane (or a Celite pad) to remove the silica.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover trapped product.

  • Validation: Analyze filtrate via ICP-MS.

Method B: Trimercaptotriazine (TMT) Precipitation

Best For: Aqueous solutions where silica filtration is difficult (e.g., viscous solutions). Mechanism: TMT forms a highly insoluble, stable complex with Pd, which precipitates out of the solution.

Protocol:

  • Preparation: Ensure the glucuronide is fully dissolved in water or aqueous buffer.

  • Addition: Add 3 equivalents of Sodium Trimercaptotriazine (Na₃TMT) relative to Pd.

  • Reaction: Stir vigorously at room temperature for 60 minutes.

    • Visual Cue: The solution often turns cloudy or forms a fine precipitate.

  • Separation:

    • Add a filter aid (Celite or Diatomaceous earth).

    • Filter through a fine frit.

    • Alternative: If the precipitate is too fine, centrifuge at 4000 rpm for 15 mins.

Method C: The "Cysteine Wash" (L-Cysteine / NAC)

Best For: Large-scale batches where solid scavengers are too expensive. Mechanism: L-Cysteine is a water-soluble ligand that binds Pd more tightly than the glucuronide, keeping Pd in the aqueous waste while the product is retained (if using resin capture) or modifying the Pd species for filtration. Note: For glucuronides, this is often modified into a "reverse" wash.

Protocol:

  • Dissolve crude glucuronide in water.

  • Add N-Acetyl Cysteine (NAC) or L-Cysteine (10–20 wt% relative to product).

  • Adjust pH to neutral (pH 7–8).

  • Stir at 60°C for 1 hour.

  • Purification Step: Since both product and Pd-Cysteine are water-soluble, you must pass this mixture through a C18 (Reverse Phase) cartridge .

    • Load: Aqueous solution.[1][3][4]

    • Wash: 100% Water (Removes Pd-Cysteine complex and excess Cysteine).

    • Elute: 10% -> 50% MeOH/Water (Elutes Glucuronide).

Comparative Data Analysis

Select your method based on the balance between cost, time, and required purity.

FeatureFunctionalized Silica (Thiol/TMT)Activated CarbonTMT PrecipitationCysteine Wash
Pd Removal Efficiency High (>95%)Moderate (70-90%)High (>90%)Moderate (80%)
Product Yield Excellent (>95%)Risk of Adsorption (<85%)Good (>90%)Good (>90%)
Selectivity High (Specific to metals)Low (Adsorbs organics)HighModerate
Solvent Compatibility Organic & AqueousAllAqueous preferredAqueous only
Cost HighLowMediumLow
Speed Slow (4h + Filtration)Fast (1h)Fast (1h)Slow (Requires C18)

Troubleshooting & FAQs

Q: I used Si-Thiol, but my Pd levels are still >50 ppm. Why? A: This is likely due to kinetic inhibition .

  • Temperature: Did you heat the reaction? Pd-Glucuronide complexes are stable. Heat (50-60°C) is required to overcome the activation energy for ligand exchange.

  • Solvent: Silica pores can collapse in 100% water. Ensure at least 10-20% Methanol or Ethanol is present to keep the scavenger pores accessible.

Q: My glucuronide turned grey/black. How do I fix this? A: The color indicates colloidal Pd(0) (nanoparticles).

  • Solution: Scavengers target Pd(II). To remove colloidal Pd(0), you must first oxidize it or use Activated Carbon (specifically charcoal grades like Darco KB-G) which is better at physically adsorbing nanoparticles than chemical scavengers.

Q: Can I use standard silica gel chromatography? A: No. Glucuronides will streak on normal phase silica, and Pd will co-elute because both are polar. You must use Reverse Phase (C18) chromatography. However, C18 alone often fails to separate Pd from glucuronides. You must add a scavenger step before the C18 column.

Q: How do I validate Pd removal without running ICP-MS every time? A: Use a Colorimetric Spot Test (e.g., Sodium Rhodizonate or Pyridylazo reagents).

  • Protocol: Place a drop of filtrate on filter paper. Add a drop of reagent. A red/violet change indicates Pd > 5-10 ppm. If no color change, proceed to ICP-MS for final release testing.

Workflow Visualization

The following diagram illustrates the mechanism of Solid-Supported Scavenging, the most reliable method for this application.

Scavenging_Mechanism Crude Crude Solution (Glucuronide + Pd-Complex) Mixing Mixing Phase (Ligand Exchange) Crude->Mixing Scavenger Solid Scavenger (Si-Thiol Beads) Scavenger->Mixing Filtration Filtration (0.2 µm) Mixing->Filtration 4h @ 50°C Waste Solid Waste (Si-Thiol-Pd) Filtration->Waste Retentate Product Purified Filtrate (Glucuronide < 10ppm Pd) Filtration->Product Filtrate

Figure 2: Workflow for Solid-Supported Scavenging. The critical step is the ligand exchange during the mixing phase, facilitated by heat.

References

  • ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022.[5][6] [Link]

  • Biotage . How to Remove Palladium in Three Easy Steps. Biotage Blog, 2023.[7] [Link]

  • SiliCycle . SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Metal Residues.[8] Technology Networks, 2014. [Link]

  • Garrett, C. E., & Prasad, K.The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 2004.
  • Rosner, T., et al.Trimercaptotriazine (TMT) for Palladium Removal. Organic Process Research & Development. (Cited via search context for TMT efficacy).

Sources

Technical Support Hub: Optimizing HATU Catalyst Concentration for Allyl D-Glucuronate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3]

This guide addresses the optimization of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) stoichiometry and concentration during the synthesis of 1-β-acyl glucuronides .

In this specific workflow, Allyl D-Glucuronate (D-glucuronic acid allyl ester) acts as the nucleophilic acceptor (at the C1-OH position) for a HATU-activated carboxylic acid (Drug-COOH). This reaction is critical for synthesizing drug metabolites for toxicity screening.[1]

The Challenge: The reaction relies on the Kinetic Anomeric Effect to selectively form the β-anomer. Improper HATU concentration or base stoichiometry disrupts this delicate kinetic balance, leading to:

  • Low β/α stereoselectivity.

  • Epimerization of the drug moiety or the glucuronate backbone.

  • Formation of guanidinylated byproducts.

The "Gold Standard" Protocol

Based on kinetic validation studies for selective 1-β-acylation.

Do not deviate from this baseline without consulting the Optimization Matrix below.

Reagent Stoichiometry
  • Carboxylic Acid (Drug-COOH): 1.0 equivalent

  • HATU: 1.0 – 1.1 equivalents (Strict control required)

  • Base (NMM or DIPEA): 2.0 – 2.5 equivalents

  • Allyl D-Glucuronate: 1.2 – 1.5 equivalents (Slight excess drives conversion)

Reaction Conditions
  • Solvent: Anhydrous DMF or DMF/DCM (1:1).

  • Concentration: 0.1 M – 0.2 M (relative to the limiting Carboxylic Acid).

  • Temperature: 0°C (Activation phase)

    
     Room Temperature (Coupling phase).
    

Troubleshooting Guide & FAQs

Category A: Stereoselectivity & Yield[5]

Q1: I am observing a mixture of α- and β-anomers (e.g., 60:40 ratio). How do I restore β-selectivity? A: The β-anomer is the kinetic product, while the α-anomer is the thermodynamic product. If you see high α-content, your reaction time is likely too long or the temperature is too high, allowing the product to equilibrate.

  • Fix: Reduce reaction time. Quench the reaction immediately upon consumption of the active ester (monitor via TLC/LCMS).

  • Fix: Ensure you are using NMM (N-methylmorpholine) instead of DIPEA. NMM is less basic and reduces the rate of anomerization.

Q2: My yield is stalled at 50%, but HATU is consumed. Should I add more HATU? A: Do not add excess HATU blindly. Excess HATU reacts with the free amine of the catalyst byproduct or the glucuronate hydroxyls non-selectively, forming guanidinylated side products (mass +99 Da).

  • Root Cause: Rapid hydrolysis of the O-At active ester due to wet solvent.

  • Fix: Dry your DMF over 4Å molecular sieves. If you must add more reagent, add a fresh premixed solution of Acid + HATU + Base (0.2 eq), rather than solid HATU alone.

Category B: Impurities & Side Reactions

Q3: I see a +99 Da impurity peak in my LCMS. What is this? A: This is the Tetramethylguanidinium adduct. It occurs when the amine component (or the hydroxyl in rare cases) attacks the central carbon of the HATU uronium salt instead of the activated carbonyl.

  • Trigger: High HATU concentration (>0.3 M) or slow activation of the carboxylic acid.

  • Optimization: Lower the reaction concentration to 0.1 M and ensure the Carboxylic Acid and Base are mixed before adding HATU.

Q4: Can I use DIPEA instead of NMM? A: DIPEA is stronger and sterically bulkier. While it promotes faster activation, it significantly increases the risk of C5-epimerization of the glucuronate ring (converting D-glucuronate to L-iduronate derivatives) and promotes α-anomer formation.

  • Recommendation: Stick to NMM (N-methylmorpholine) for carbohydrate acylations unless the carboxylic acid is extremely hindered.

Optimization Matrix: Tuning Catalyst Concentration

Use this table to adjust parameters based on your specific Carboxylic Acid substrate.

Substrate TypeHATU Conc.[2][3][4][5][6][7] [M]Base (Equiv)Critical AdjustmentRationale
Standard Drug-COOH 0.15 MNMM (2.0)Standard ProtocolBalances rate vs. selectivity.
Sterically Hindered 0.25 MDIPEA (2.5)Increase Conc.Higher collision frequency needed to overcome steric barrier.
Epimerization Prone 0.05 MNMM (1.5)Cool to -10°C Low temp/conc minimizes base-catalyzed proton abstraction.
Low Solubility 0.10 MNMM (2.0)Add DMSO (10%)DMSO improves solubility but can accelerate background hydrolysis; keep dry.

Mechanistic Visualization

The following diagram illustrates the activation pathway and the critical decision point between forming the desired β-Glucuronide and the unwanted α-anomer or side products.

HATU_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling to Allyl Glucuronate cluster_side_reactions Side Reactions (Troubleshooting) Drug Drug-COOH ActiveEster O-At Active Ester (Highly Reactive) Drug->ActiveEster Activation HATU HATU Catalyst HATU->ActiveEster Guanidine Guanidinylated Byproduct (+99 Da) HATU->Guanidine Excess Reagent Base Base (NMM) Base->ActiveEster BetaProduct 1-β-Acyl Glucuronide (Kinetic Product) ActiveEster->BetaProduct Fast Attack (Kinetic) AlphaProduct 1-α-Acyl Glucuronide (Thermodynamic Product) ActiveEster->AlphaProduct Slow Equilibration Hydrolysis Hydrolyzed Acid (Low Yield) ActiveEster->Hydrolysis Wet Solvent AllylGluc Allyl D-Glucuronate (C1-OH Nucleophile) AllylGluc->BetaProduct

Figure 1: Reaction pathway showing the competition between kinetic β-acylation (desired) and thermodynamic α-equilibration. Control of HATU concentration ensures the kinetic pathway dominates.

Experimental Protocol: Selective Acylation

Objective: Synthesis of Diclofenac-1-β-O-acyl-allyl-glucuronate (Example).

  • Preparation: In a flame-dried flask under Argon, dissolve Diclofenac (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add HATU (0.5 mmol, 190 mg, 1.0 eq). Stir at 0°C for 5 minutes.

  • Base Addition: Add NMM (1.0 mmol, 110 µL, 2.0 eq) dropwise. The solution will turn yellow. Stir for 10 minutes at 0°C to form the activated O-At ester.

  • Coupling: Add Allyl D-Glucuronate (0.6 mmol, 1.2 eq) dissolved in minimal DMF (1.0 mL).

  • Reaction: Allow to warm to Room Temperature. Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). Look for the disappearance of the active ester.

  • Workup: Dilute with EtOAc, wash with 1M HCl (cold), sat. NaHCO3, and Brine. Dry over Na2SO4.[3]

  • Purification: Flash chromatography. Note: Silica gel is acidic and can cause anomerization. Use neutralized silica (pre-washed with 1% Et3N) or perform rapid filtration.

References

  • Selective Acylation Mechanism: Stachulski, A. V., et al.

    • (Validated via search context 1.1, 1.16)

  • HATU Reactivity & Epimerization: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive."[8][4][9] Journal of the American Chemical Society.[4]

  • Glucuronide Synthesis Overview: "Synthesis of 1β-O-Acyl Glucuronides via Selective Acylation." ResearchGate.[6]

  • Base Selection (NMM vs DIPEA): "Epimerisation in Peptide Synthesis.

Sources

Addressing poor solubility of reaction products during purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Poor Solubility in Reaction Product Purification

Welcome to the Technical Support Center.

You are likely here because your crude reaction mixture is behaving like a brick. It won’t dissolve in your mobile phase, it’s crashing out on your column, or your peaks look like shark fins.

Solubility mismatches are the single most common cause of failed purifications and damaged chromatography columns. This guide moves beyond basic "add more solvent" advice to engineering-level solutions for Flash Chromatography, Prep HPLC, and Extraction.

Module 1: The Triage (Pre-Purification Assessment)

The Core Problem: The "General Solubility Paradox." To purify a compound, you must dissolve it. However, to separate it (chromatography), the compound must interact with a stationary phase (solid) and not just stay happily in the solvent. If your injection solvent is too "strong" (dissolves the compound too well), the compound will refuse to interact with the column, resulting in zero separation.

The Diagnostic Workflow: Before injecting, perform this 5-minute solubility screen.

  • Target Concentration: Aim for 50–100 mg/mL for Flash; 20–50 mg/mL for Prep HPLC.

  • Solvent Screen: Test solubility in Methanol, DCM, DMSO, and DMF.

  • The "Crash" Test:

    • For Reverse Phase (C18): Dissolve sample in minimal DMSO. Add water dropwise. If it precipitates immediately, do not liquid load.

    • For Normal Phase (Silica): Dissolve in DCM. Add Hexane. If it precipitates, liquid loading will likely clog the column.

SolubilityDecisionTree Start Crude Sample State Soluble Soluble in Mobile Phase? Start->Soluble LiquidLoad Standard Liquid Injection Soluble->LiquidLoad Yes CheckStrong Soluble in Strong Solvent? (DMSO/DMF/DCM) Soluble->CheckStrong No Technique Select Technique CheckStrong->Technique Yes DryLoad Flash: Solid (Dry) Load Technique->DryLoad Normal Phase ACD HPLC: At-Column Dilution or Sandwich Injection Technique->ACD Reverse Phase

Figure 1: Decision matrix for selecting the loading technique based on solubility profiles.

Module 2: Flash Chromatography Solutions

Issue: "My sample precipitates at the top of the column and ruins the separation." Root Cause: The sample is dissolved in a solvent (e.g., DCM) that is stronger than the starting mobile phase (e.g., Hexane). When the sample hits the column, the strong solvent dilutes, and the sample crashes out, blocking flow and causing band broadening.[1]

The Fix: Solid (Dry) Loading This is the industry standard for insoluble samples. You adsorb the sample onto a solid support, evaporate the solvent, and load the powder.

Critical Technical Nuance: Celite vs. Silica While many use silica for dry loading, Celite (diatomaceous earth) is superior for difficult separations.[2]

  • Why? Silica is "active"—it retains your compound. If you load on silica, your compound must "elute" off the loading silica before it even starts separating on the column silica. This causes peak tailing.[3]

  • Celite Advantage: Celite has very low affinity.[2] It acts merely as a carrier. When the mobile phase hits it, the compound releases instantly in a sharp, narrow band [1].

Protocol: The Celite Dry Load

StepActionTechnical Note
1. Dissolution Dissolve crude in any volatile solvent (DCM, Acetone, MeOH).Solubility is the only goal here.
2. Adsorption Add Celite 545 to the flask. Ratio: 1:2 to 1:4 (Sample:Celite). A 1:1 ratio often leaves the powder "sticky," leading to yield loss [2].
3. Evaporation Rotovap until a free-flowing powder forms.Use a bump trap.[4] If sticky, add more Celite and re-evaporate.
4. Loading Pour powder into an empty solid-load cartridge (or pre-column).Tap gently to pack. Do not compress tightly (increases backpressure).
5. Elution Run the gradient starting at 0-5% polar solvent.The compound will release cleanly as the gradient increases.
Module 3: Prep HPLC Strategies

Issue: "I inject my sample in DMSO, and it elutes as a broad blob or splits into two peaks." Root Cause: The Strong Solvent Effect . DMSO is a very strong solvent for C18 columns. When you inject a plug of DMSO, it travels down the column, carrying your compound with it. The compound doesn't stick to the stationary phase until the DMSO is sufficiently diluted by the mobile phase. By then, the peak has smeared [3].[1]

The Fix: At-Column Dilution (ACD) This technique physically dilutes the sample after the injector but before the column.

Protocol: At-Column Dilution (Hardware Setup)

  • Configuration: You need a system with a separate loading pump (or a modified plumbing setup).

  • The Flow:

    • Pump A/B: Delivers the aqueous/organic gradient.

    • Sample Pump: Delivers the sample in 100% DMSO.

    • Tee Junction: Place a mixing Tee immediately before the column guard.

  • The Mechanism: The sample is pumped at a low rate (e.g., 1 mL/min) while the main aqueous flow (e.g., 19 mL/min) meets it at the Tee.

  • Result: The sample is instantly diluted 1:20 with water. It precipitates/adsorbs onto the very top of the column in a tight band (focusing), allowing for high-resolution separation [4].

The "Hack": Sandwich Injection (No extra hardware required) If you don't have an ACD pump, use the autosampler to create a solvent buffer.

  • Draw: 20 µL Water (or weak mobile phase).

  • Draw: 50 µL Sample (in DMSO).

  • Draw: 20 µL Water.

  • Inject. Why it works: The water plugs buffer the DMSO bolus, promoting faster mixing and reducing the "fingering" effect of DMSO moving through the column [5].

StrongSolventEffect cluster_0 Standard Injection (Failure Mode) cluster_1 At-Column Dilution (Success Mode) Inj1 Sample in DMSO Col1 Column Head Inj1->Col1 Result1 DMSO carries sample deep into column (Broad Peak) Col1->Result1 Inj2 Sample in DMSO Mix Mixing Tee Inj2->Mix Diluent Aqueous Stream (High Flow) Diluent->Mix Col2 Column Head Mix->Col2 Result2 Sample Precipitates on Frit (Focusing) (Sharp Peak) Col2->Result2

Figure 2: Mechanism of the Strong Solvent Effect vs. At-Column Dilution.

Module 4: Extraction & Work-up

Issue: "My product oils out or forms a rag layer during extraction." Root Cause: The product is not fully soluble in either the organic or the aqueous phase, often due to amphiphilic properties or the presence of insoluble impurities.

Troubleshooting Guide:

SymptomSolutionMechanism
Rag Layer (Emulsion) Filter the entire biphasic mixture through a pad of Celite .Solid particulates stabilize emulsions. Celite removes the solids, breaking the emulsion instantly [1].
Oiling Out Add a co-solvent (e.g., small amount of MeOH or Acetone) to the organic layer.Increases the polarity of the organic phase slightly to accommodate the polar product.
Insoluble in Everything Trituration. Do not extract.If the product is a solid in the reaction pot, filter it. Wash the filter cake with water (removes salts) and cold ether (removes non-polar byproducts).
FAQ: Quick Troubleshooting

Q: Can I use silica for dry loading if I don't have Celite? A: Yes, but expect broader peaks. To mitigate this, use a lower ratio (1:1 sample:silica) to minimize the bed volume, although this risks "stickiness."

Q: My Prep HPLC backpressure spikes immediately after injection. A: Your sample is precipitating inside the guard column.

  • Immediate Fix: Reverse flush the guard column (into waste, not the detector!).

  • Prevention:[3][5] Reduce injection volume or use the "Sandwich Injection" technique to pre-dilute the sample.

Q: What is the best solvent for dissolving "brick-dust" compounds for Reverse Phase? A: NMP (N-Methyl-2-pyrrolidone) or DMF often dissolve compounds that DMSO cannot. However, they have high UV absorbance. Ensure your detection wavelength is >280 nm or use Mass Spec triggering [6].

References
  • Teledyne ISCO. (2023). Overview of Silica Column Sample Loading Techniques. Teledyne Labs. Link

  • Biotage. (2023).[6][7][8] Does your crude sample/sorbent dry load ratio impact flash column chromatography results? Biotage Blog. Link

  • Waters Corporation. (2023).[4][6][7][8][9] Using At-Column Dilution in Liquid Chromatography. Waters Application Notes. Link

  • Agilent Technologies. (2023).[4][6][7][8][9] Scale Up with Confidence - Column selection for preparative HPLC. Agilent Technical Guides. Link

  • Dolan, J. W. (2014). Troubleshooting Real HPLC Problems. LCGC International. Link

  • GSK. (2023).[7] GSK Solvent Selection Guide. Green Chemistry Toolkit. Link

Sources

Validation & Comparative

Comparing Allyl D-Glucuronate vs. benzyl D-glucuronate for metabolite synthesis

[1]

Executive Summary

In the synthesis of Phase II drug metabolites (specifically 1-β-O-acyl glucuronides ), the choice between Allyl D-Glucuronate and Benzyl D-Glucuronate is the critical determinant of synthetic success.[1] Both reagents serve as C6-carboxyl protected donors that allow for the direct, selective acylation of the anomeric center.

  • Select Allyl D-Glucuronate when the target aglycone (drug molecule) contains reducible functionalities (e.g., alkenes, alkynes, halogens, sulfur) or is sensitive to acidic/basic hydrolysis.

  • Select Benzyl D-Glucuronate for robust, scalable synthesis where the aglycone is stable to hydrogenolysis, offering a cleaner workup profile free of transition metal residues.

Mechanistic Foundation & Strategic Utility

The synthesis of acyl glucuronides—reactive metabolites implicated in idiosyncratic drug toxicity—requires a strategy that preserves the labile glycosidic ester bond while ensuring β-anomeric selectivity .[1]

Both Allyl and Benzyl D-glucuronates function as "minimalist" acceptors. Unlike traditional methods requiring full protection of the C2, C3, and C4 hydroxyls (e.g., imidate donors), these reagents allow for selective anomeric acylation using coupling agents like HATU. This shortens the synthetic route from >6 steps to ~2 steps.

The Orthogonality Principle

The core difference lies in the C6-ester deprotection mechanism, which must be orthogonal to the newly formed, labile acyl glycoside bond.

  • Allyl System: Relies on

    
    -allyl palladium chemistry (Pd(0)).[2][3] It proceeds under neutral conditions, avoiding the hydrolysis of the sensitive acyl glucuronide.
    
  • Benzyl System: Relies on Hydrogenolysis (H

    
    /Pd-C) or Transfer Hydrogenation.[2] It is chemically inert to most coupling conditions but imposes strict limitations on the substrate's functional group tolerance.
    

Comparative Analysis: Performance & Compatibility

Stability and Deprotection Profiles
FeatureAllyl D-GlucuronateBenzyl D-Glucuronate
Deprotection Reagent Pd(PPhngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)

/ Morpholine (or Phenylsilane)
H

/ Pd-C or Cyclohexene / Pd-C
Reaction Mechanism

-Allyl complex formation (Nucleophilic scavenging)
Catalytic Hydrogenolysis / Transfer Hydrogenation
pH Conditions Neutral (pH ~7)Neutral (pH ~7)
Aglycone Compatibility Universal: Compatible with alkenes, sulfur, halogens, reducible groups.[2]Restricted: Incompatible with C=C, Cngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

C, N=N, Ar-Cl/Br/I, thioethers (catalyst poisoning).
Purification Difficult: Pd residues can be persistent; requires scavengers.Excellent: Simple filtration of Pd/C removes catalyst.
Anomeric Selectivity High β-selectivity (>19:[2]1)High β-selectivity (>19:[1][2]1)
Yield (Coupling) 40–66% (Typical)50–70% (Often slightly higher)
Decision Matrix: When to Use Which?

The following logic flow dictates the selection of the glucuronyl donor based on the structural features of the drug molecule (aglycone).

DecisionMatrixStartTarget Metabolite AnalysisReducibleContains Reducible Groups?(C=C, C≡C, N=N, NO2)Start->ReducibleHalogensContains Aryl Halogens?(Ar-Cl, Ar-Br, Ar-I)Reducible->HalogensNoAllylUSE ALLYL D-GLUCURONATE(Pd(0) Deprotection)Reducible->AllylYesSulfurContains Sulfur?(Thioethers, Sulfoxides)Halogens->SulfurNoHalogens->AllylYes (Risk of reduction)Sulfur->AllylYes (Catalyst poisoning risk)BenzylUSE BENZYL D-GLUCURONATE(Hydrogenolysis)Sulfur->BenzylNo (Safe for H2/Pd)

Figure 1: Selection logic for C6-protection based on aglycone chemical stability.

Experimental Protocols

The following protocols describe the Selective Acylation Method , which is superior to the traditional Mitsunobu reaction for generating 1-β-acyl glucuronides.

A. Synthesis of the Donors (Precursors)

Before coupling, the D-glucuronic acid must be esterified at C6.

  • Allyl D-Glucuronate: Synthesized by reacting D-glucurono-6,3-lactone with allyl alcohol (catalyzed by base) or allyl bromide/base.

  • Benzyl D-Glucuronate: Synthesized by reacting D-glucuronic acid with benzyl bromide using a resin-bound fluoride base or Cs

    
    CO
    
    
    .
B. General Coupling Protocol (Selective Acylation)

Applicable to both Allyl and Benzyl esters.

  • Activation: Dissolve the carboxylic acid drug (1.0 equiv) in dry acetonitrile or DMF. Add HATU (1.0–1.2 equiv) and N-Methylmorpholine (NMM) (3.0 equiv). Stir for 10 min to activate the carboxylate.

  • Coupling: Add Allyl D-glucuronate or Benzyl D-glucuronate (1.2–1.5 equiv). Note: These are used with free hydroxyls at C2, C3, C4.

  • Reaction: Stir at room temperature for 16–24 h. The reaction exploits the higher nucleophilicity of the anomeric hemiacetal to selectively form the β-ester.

  • Workup: Dilute with EtOAc, wash with dilute HCl (careful with stability), NaHCO

    
    , and brine. Purify via flash chromatography.
    
C. Deprotection Protocols (The Divergence)
Protocol 1: Allyl Deprotection (Pd-Catalyzed)

Use for: Diclofenac, Ibuprofen, compounds with alkenes.

  • Dissolution: Dissolve the coupled allyl intermediate in anhydrous THF (0.1 M).

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    (0.05–0.1 equiv).
  • Scavenger: Add Morpholine (10 equiv) or Phenylsilane (2-3 equiv). Morpholine acts as the nucleophile to accept the allyl group.

  • Monitoring: Stir at 20°C under Argon/Nitrogen. Reaction is typically complete in 30–60 mins.

  • Purification: Evaporate solvent. The challenge is removing Pd and morpholine salts. Use C18 reverse-phase silica or preparative HPLC immediately.

Protocol 2: Benzyl Deprotection (Transfer Hydrogenation)

Use for: Phenylacetic acid, saturated alkyl drugs.

  • Dissolution: Dissolve the benzyl intermediate in Ethanol or Isopropanol.

  • Catalyst: Add 10% Pd/C (10–20% w/w loading).

  • Hydrogen Source:

    • Method A (Standard): Balloon of H

      
       gas.[2] Stir 1–4 h.
      
    • Method B (Transfer - Milder): Add 1,4-Cyclohexadiene (5–10 equiv) or Cyclohexene. Heat to 60°C. This is often faster and milder than H

      
       gas.
      
  • Workup: Filter through a Celite pad to remove Pd/C. Evaporate solvent. The product is often analytically pure without further chromatography.

Synthetic Workflow Diagram

WorkflowGlcAD-Glucuronic Acid(Starting Material)AllylEsterAllyl D-Glucuronate(C6-Allyl)GlcA->AllylEsterAllyl-BrBnEsterBenzyl D-Glucuronate(C6-Benzyl)GlcA->BnEsterBn-BrCouplingSelective Acylation(HATU / NMM / Drug-CO2H)AllylEster->CouplingBnEster->CouplingInterMed_AllylProtected Glucuronide(Allyl Ester)Coupling->InterMed_AllylIf Allyl usedInterMed_BnProtected Glucuronide(Benzyl Ester)Coupling->InterMed_BnIf Benzyl usedDePro_AllylPd(PPh3)4 / Morpholine(Removes Allyl)InterMed_Allyl->DePro_AllylDePro_BnH2 / Pd-C(Removes Benzyl)InterMed_Bn->DePro_BnFinal1-β-O-Acyl Glucuronide(Final Metabolite)DePro_Allyl->FinalDePro_Bn->Final

Figure 2: Parallel synthetic workflows for generating glucuronide metabolites.

References

  • Perrie, J. A., et al. (2005).[2] "Selective Acylation of Allyl Glucuronate: A Convenient Synthesis of 1-β-O-Acyl Glucuronides." Organic Letters, 7(13), 2591–2594. Link

  • Bowkett, E. R., et al. (2007). "The Use of Benzyl Esters in the Synthesis of 1-β-O-Acyl Glucuronides by Selective Acylation." Tetrahedron, 63(32), 7596-7605. Link

  • Stachulski, A. V., & Jenkins, G. N. (1998).[2] "The Synthesis of O-Glucuronides." Natural Product Reports, 15, 173-186.[2] Link

  • BenchChem. (2025).[3] "Deprotection of Allyl Groups in Organic Synthesis: Application Notes and Protocols." Link

  • Mandal, P. K., & McMurray, J. S. (2007).[4] "Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane." Journal of Organic Chemistry, 72(17), 6599–6601. Link

Comparative study of different coupling reagents for Allyl D-Glucuronate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Coupling Reagents for 1-β-O-Acyl Glucuronide Synthesis using Allyl D-Glucuronate

Executive Summary: This guide provides an in-depth technical comparison of coupling reagents used to synthesize 1-β-O-acyl glucuronides (drug metabolites) using Allyl D-Glucuronate (allyl glucuronic acid ester) as the primary scaffold. While traditional glycosylation methods rely on activated donors (halides/imidates), the "Allyl Ester Method" (pioneered by Stachulski et al.) utilizes Allyl D-Glucuronate as a direct acceptor. This guide focuses on the critical "coupling" step: the esterification of a drug's carboxylic acid to the anomeric hydroxyl of the glucuronate. We compare the efficacy, stereoselectivity, and operational stability of Uronium/Guanidinium salts (HATU) , Mitsunobu reagents , and Carbodiimides .

The Challenge: Synthesizing Unstable Metabolites

Acyl glucuronides are reactive electrophilic metabolites responsible for idiosyncratic drug toxicity (via protein adduction). Synthesizing them for toxicity studies is difficult because they are prone to acyl migration (2→3→4 migration) and hydrolysis under basic conditions.

The Solution: Allyl D-Glucuronate Allyl D-Glucuronate serves as a "privileged scaffold" because:

  • Anomeric Latency: It presents a free anomeric hydroxyl (hemiacetal) that can be directly acylated.

  • Orthogonal Protection: The allyl ester at C6 is stable to acidic coupling conditions but can be removed under neutral, mild conditions (Pd(0)), preserving the labile 1-β-acyl linkage.

Mechanism of Action: The "Selective Acylation" Hypothesis

The core of this synthesis is the direct condensation of a carboxylic acid (Drug-COOH) with the hemiacetal of Allyl D-Glucuronate.

  • The Stereoselectivity Paradox: Glucuronic acid exists as an equilibrium of

    
     and 
    
    
    
    anomers. However, the
    
    
    -anomeric hydroxyl is more nucleophilic (kinetic anomeric effect) and more accessible than the
    
    
    -anomer (which is stabilized by the anomeric effect but less reactive).
  • The Role of the Coupling Reagent: The ideal reagent must activate the drug's carboxyl group rapidly enough to trap the reactive

    
    -alkoxide without promoting racemization or acyl migration.
    

G cluster_selectivity Stereoselectivity Origin Drug Drug-COOH Activated Activated Ester (OAt/OBt Species) Drug->Activated Activation Reagent Coupling Reagent (e.g., HATU) Reagent->Activated Transition Transition State (Kinetic Control) Activated->Transition AllylGluc Allyl D-Glucuronate (α/β Equilibrium) BetaOH β-OH Tautomer (High Nucleophilicity) AllylGluc->BetaOH Mutarotation BetaOH->Transition Nucleophilic Attack Product 1-β-O-Acyl Glucuronide (Allyl Protected) Transition->Product Esterification

Caption: Kinetic trapping of the β-anomer via selective acylation using high-activity coupling reagents.

Comparative Analysis of Coupling Reagents

The following table compares the three dominant reagent classes for coupling carboxylic acids to Allyl D-Glucuronate.

FeatureHATU / NMM (The Gold Standard)Mitsunobu (DEAD/PPh3) Carbodiimides (DCC/EDC)
Mechanism Direct Acylation (Kinetic Control)SN2 InversionDirect Acylation
Primary Utility High β-Selectivity (>95:5)Stereochemical InversionGeneral Coupling
Yield High (60–90%)Moderate (40–60%)Low to Moderate
Reaction Time Fast (1–4 hours)Slow (12–24 hours)Slow (Overnight)
Byproducts Water-soluble (easy wash)Hydrazine/Phosphine Oxide (Difficult removal)Urea (Insoluble/Soluble)
Risk Factor Low risk of acyl migrationHigh risk of side reactionsHigh risk of racemization
Cost HighModerateLow
A. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
  • Why it wins: HATU generates an OAt-active ester, which is highly reactive. This speed is crucial. It traps the

    
    -OH of the glucuronate faster than the mutarotation equilibrium can shift, effectively "freezing" the stereochemistry.
    
  • The Base Matter: N-Methylmorpholine (NMM) is the preferred base. Stronger bases (TEA, DIPEA) can induce acyl migration or anomerization.

  • Protocol Insight: The reaction is typically run in DMF or Acetonitrile.

B. Mitsunobu Reagents (DEAD/DIAD + PPh3)
  • Niche Use: Used when the starting material is enriched in the

    
    -anomer, or when "forcing" the stereochemistry via SN2 inversion is required.
    
  • Drawback: Purification is a nightmare. Separating triphenylphosphine oxide (TPPO) from the polar glucuronide often requires extensive chromatography, which can degrade the unstable product.

C. Carbodiimides (DCC/EDC)
  • Status: Obsolete for this specific application. The reaction is too slow, allowing the hemiacetal to equilibrate, often leading to significant amounts of the unwanted

    
    -anomer.
    

Experimental Protocols

Protocol A: HATU-Mediated Selective Acylation (Recommended)

This protocol is adapted from the Stachulski method [1].

Reagents:

  • Allyl D-Glucuronate (1.0 equiv)

  • Drug Carboxylic Acid (1.0–1.2 equiv)

  • HATU (1.2 equiv)

  • N-Methylmorpholine (NMM) (2.5 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile

Step-by-Step Workflow:

  • Activation: Dissolve the Drug-COOH in anhydrous DMF (0.1 M) under Nitrogen. Add HATU and stir for 5 minutes to form the activated ester.

  • Coupling: Add Allyl D-Glucuronate and NMM to the mixture.

    • Critical Check: Ensure the temperature does not exceed 25°C. For highly unstable substrates, cool to 0°C.

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (or LC-MS). Look for the disappearance of the acid.

  • Workup: Dilute with EtOAc. Wash with mild acidic buffer (Citric acid, pH 4) to remove NMM/HATU byproducts. Do not use strong base (NaHCO3) for prolonged periods to avoid hydrolysis.

  • Purification: Flash chromatography on silica (neutralized with 1% Et3N if the product is acid-sensitive).

Protocol B: Deprotection (The "Allyl Drop")

The coupling is useless without a safe deprotection method.

Reagents:

  • Pd(PPh3)4 (Catalytic, 0.05 equiv)

  • Morpholine (Scavenger, 10 equiv) or Dimedone

  • Solvent: THF/DCM (1:1)

Steps:

  • Dissolve the coupled Allyl-Glucuronide in dry THF/DCM.

  • Add Morpholine (scavenger for the allyl group).[1]

  • Add Pd catalyst.[1][2][3] Protect from light.

  • Stir for 30–60 mins. The reaction is usually quantitative.

  • Purification: This is the hardest part. Use SPE (Solid Phase Extraction) or reverse-phase HPLC to remove Morpholine salts and Pd traces.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low

Ratio
Reaction too slow; Mutarotation occurring.Switch from EDC to HATU; Increase concentration.
Acyl Migration (2/3/4-isomers) pH too high during workup.Avoid NaHCO3 washes; Use pH 4 Citrate buffer.
Hydrolysis of Product Water in solvent or basic pH.Use strictly anhydrous DMF; Store product at -20°C.
Pd Contamination Inefficient scavenging.Use a thiol-based scavenger resin post-reaction.

References

  • Stachulski, A. V., et al. (2006). Effective Synthesis of 1β-Acyl Glucuronides by Selective Acylation of Allyl Glucuronate.Organic Letters , 8(8), 1741–1744.

  • Perrie, J. A., et al. (2005). Synthesis of the 1-β-O-acyl glucuronide of diclofenac.Tetrahedron Letters , 46(40), 6907-6909.

  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological implications.[1][4]Therapeutic Drug Monitoring , 25(1), 1-16.[5]

  • Bachem. (2024).[6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem Technical Guides .

  • Khamsi, J., et al. (2012).[7] A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors.[7]Carbohydrate Research , 357, 147–150.[7]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.